Kanamycin A Sulfate
Description
Historical Context and Discovery of Kanamycin (B1662678) Acid Sulfate (B86663)
The story of kanamycin begins in 1957 with its discovery by the Japanese scientist Dr. Hamao Umezawa. wikipedia.orgwikipedia.org Umezawa and his team isolated the antibiotic from the bacterium Streptomyces kanamyceticus. wikipedia.orgbiocompare.com This discovery was a significant milestone in the fight against bacterial infections, particularly those caused by resistant strains. bikaken.or.jp The producing bacterium's golden hue inspired the name "kanamycin," with "kana" meaning gold in Japanese. bikaken.or.jp Following its discovery, kanamycin was commercially introduced in Japan in 1958 as a chemotherapeutic agent for treating infections and subsequently marketed globally. bikaken.or.jp The royalties from kanamycin sales were instrumental in establishing the Microbial Chemistry Research Foundation (MCRF) and the Institute of Microbial Chemistry (IMC) in Tokyo, with Hamao Umezawa as a key figure. bikaken.or.jp
Kanamycin is typically used in its sulfate salt form, such as kanamycin acid sulfate or kanamycin sulfate, to enhance its stability and solubility for research and clinical applications. scientificlabs.ietoku-e.com Kanamycin acid sulfate is specifically an acid salt of kanamycin A, the main component of the kanamycin complex, and is widely used in molecular biology as a selection agent. toku-e.comnih.gov
General Characteristics of Kanamycin as an Aminoglycoside Antibiotic
Kanamycin is a broad-spectrum aminoglycoside antibiotic, effective against a range of Gram-positive and Gram-negative bacteria, as well as mycoplasma. scientificlabs.iescientificlabs.iesigmaaldrich.com Its primary mechanism of action involves the inhibition of protein synthesis in bacteria. wikipedia.org
Mechanism of Action:
Kanamycin binds to the 30S ribosomal subunit of bacteria. wikipedia.orgscientificlabs.ietoku-e.com This binding event interferes with the initiation of protein synthesis and causes misreading of the messenger RNA (mRNA) code during translation. wikipedia.orgscientificlabs.ie This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or truncated proteins, which is ultimately lethal to the bacterial cell. wikipedia.org
Components of Kanamycin:
Commercial-grade kanamycin is a mixture of three main components:
Kanamycin A: The major and most active component. toku-e.com
Kanamycin B: A minor component. toku-e.com
Kanamycin C: Another minor component. toku-e.com
The following table provides a summary of the key characteristics of Kanamycin:
| Characteristic | Description |
| Antibiotic Class | Aminoglycoside |
| Source | Streptomyces kanamyceticus |
| Mechanism of Action | Binds to the 30S ribosomal subunit, inhibiting protein synthesis |
| Spectrum of Activity | Broad-spectrum (Gram-positive and Gram-negative bacteria, mycoplasma) |
| Primary Component | Kanamycin A |
Role of Kanamycin Acid Sulfate in Contemporary Biomedical and Biotechnological Research
Kanamycin acid sulfate is a vital tool in modern research, primarily due to its role as a selective agent in molecular biology and genetic engineering. scientificlabs.ietoku-e.com
Selectable Marker in Molecular Biology:
The gene conferring resistance to kanamycin, often the neomycin phosphotransferase II (nptII) gene, is widely used as a selectable marker in cloning experiments. scientificlabs.iediscofinechem.com When a plasmid containing the kanamycin resistance gene is introduced into host cells (such as bacteria or plant cells), only the cells that have successfully taken up the plasmid will be able to grow in a medium containing kanamycin. scientificlabs.iediscofinechem.com This allows researchers to easily select for and isolate the transformed cells.
Applications in Various Research Fields:
Plant Biology: Kanamycin is frequently used in the Agrobacterium-mediated transformation of plants to select for successfully modified plant cells. toku-e.comdiscofinechem.com For instance, it has been used in the transformation of tomatoes to control bacterial growth. toku-e.com
Bacterial Genetics and Engineering: It is a standard antibiotic for selecting transformed bacteria in a wide array of genetic studies. scientificlabs.ie Research into the biosynthetic pathway of kanamycin in S. kanamyceticus has involved expressing genes in other Streptomyces species, demonstrating the potential for pathway engineering to create novel aminoglycosides. toku-e.com
Biofuel Research: Kanamycin has been employed as a selection agent in the genetic engineering of thermophilic bacteria like Caldicellulosiruptor bascii for biofuel production. toku-e.com It has also been used in studies on Fusarium oxysporum to improve bioethanol productivity. toku-e.com
Cell Culture: Kanamycin sulfate is used as an additive in cell culture media to prevent bacterial contamination, particularly for the isolation of specific bacterial groups like group D streptococci. scientificlabs.iescientificlabs.iesigmaaldrich.com
The following table outlines the key research applications of Kanamycin Acid Sulfate:
| Application Area | Specific Use |
| Molecular Biology | Selection of transformed cells containing the kanamycin resistance gene. |
| Plant Biology | Selection marker in Agrobacterium-mediated plant transformation. |
| Bacterial Genetics | Selection of genetically modified bacteria. |
| Biofuel Production | Genetic engineering of microorganisms for enhanced biofuel synthesis. |
| Cell Culture | Prevention of bacterial contamination and isolation of specific bacteria. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-KMCOLRRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94108-19-7, 94237-36-2 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1047524 | |
| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin disulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin A sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |
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| Record name | Kanamycin sulfate [USP:JAN] | |
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| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
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| Record name | Kanamycin sulphate | |
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| Record name | Kanamycin A sulphate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Kanamycin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KANAMYCIN A SULFATE | |
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Mechanisms of Action of Kanamycin Acid Sulfate at the Molecular Level
Interaction with Bacterial Ribosomes and Inhibition of Protein Synthesis
The central target of Kanamycin (B1662678) is the bacterial ribosome, specifically the 30S subunit, which plays a critical role in decoding messenger RNA (mRNA) during protein synthesis. patsnap.comwikipedia.orgsigmaaldrich.com By binding to this subunit, Kanamycin initiates a cascade of events that collectively halt the production of essential proteins. patsnap.comdrugbank.com
Kanamycin binds with high affinity and specificity to the 30S ribosomal subunit. patsnap.comsigmaaldrich.com This binding is characterized as "irreversible" and targets a precise location known as the decoding A site on the 16S ribosomal RNA (rRNA), a key component of the 30S subunit. drugbank.comasm.org The binding site is a highly conserved region within helix 44 of the 16S rRNA. asm.orgresearchgate.net
Key molecular interactions stabilize the Kanamycin-ribosome complex. Research, including crystal structure analysis, has identified specific nucleotides and even a ribosomal protein that are crucial for this interaction. drugbank.comresearchgate.netrcsb.org Kanamycin A, the major component of the Kanamycin complex, lodges itself between the 16S rRNA and the S12 ribosomal protein. nih.govtoku-e.com Its neamine (B104775) core (rings I and II) is primarily responsible for the sequence-specific binding. asm.orgresearchgate.net
Detailed interactions include:
Ring I Insertion: The puckered sugar ring I of Kanamycin inserts into the A site helix, stacking against the guanine (B1146940) base of nucleotide G1491. researchgate.netrcsb.org
Pseudo-Base Pairing: Ring I forms a pseudo-base pair with the universally conserved adenine (B156593) nucleotide A1408, creating two hydrogen bonds. asm.orgresearchgate.netrcsb.org This specific interaction is critical and helps to displace two other key nucleotides, A1492 and A1493, from their usual conformation, forcing them into a bulged-out position. rcsb.orgresearchgate.net
Table 1: Key Molecular Interactions of Kanamycin A with the Bacterial 30S Ribosomal A Site This table is interactive. You can sort and filter the data.
| Interacting Kanamycin Moiety | Ribosomal Component | Type of Interaction | Reference |
|---|---|---|---|
| Ring I | 16S rRNA: G1491 | Stacking interaction | asm.orgresearchgate.netrcsb.org |
| Ring I (6'-substituent) | 16S rRNA: A1408 | Hydrogen bonding (pseudo-base pair) | asm.orgresearchgate.netrcsb.org |
| Ring I (O5') | 16S rRNA: A1408 | Hydrogen bonding | researchgate.net |
| Neamine Core (Rings I & II) | 16S rRNA: Helix 44 | Sequence-specific binding | asm.org |
| Entire Molecule | Ribosomal Protein S12 | General lodging/binding | drugbank.comnih.govtoku-e.com |
The binding of Kanamycin to the 30S subunit directly obstructs the formation of a functional translational initiation complex. patsnap.comdrugbank.com This complex, which consists of the 30S subunit, mRNA, and the initiator tRNA (fMet-tRNA), is the essential first step for protein synthesis to begin. sigmaaldrich.compnas.org
Kanamycin's presence prevents the proper assembly of these components. patsnap.com By binding to the decoding center, it can block the 30S initiation complex from joining with the 50S ribosomal subunit to form the complete 70S ribosome. sigmaaldrich.comtoku-e.com This blockage effectively halts protein synthesis before it can even start, which is detrimental to the bacterium's growth and survival. patsnap.com Studies have shown that Kanamycin, along with other aminoglycosides, inhibits the binding of fMet-tRNA to 70S ribosomes, further disrupting the initiation phase. jst.go.jp
A primary and well-documented consequence of Kanamycin binding is the misreading of the mRNA genetic code. patsnap.comdrugbank.com The antibiotic's interaction with the A site induces significant conformational changes in the ribosome. patsnap.com This distortion affects the fidelity of the decoding process, which normally ensures that the correct aminoacyl-tRNA (carrying an amino acid) binds to the corresponding mRNA codon in the A site. drugbank.com
The Kanamycin-induced distortion leads to errors in codon-anticodon pairing. patsnap.com This results in the incorporation of incorrect amino acids into the growing polypeptide chain. wikipedia.orgdrugbank.com The production of these aberrant, faulty proteins can be highly toxic or nonfunctional, severely disrupting cellular processes. patsnap.comdrugbank.com This misreading mechanism is a key contributor to the bactericidal action of Kanamycin. patsnap.comnih.gov
Beyond initiation and decoding, Kanamycin also impedes the elongation and translocation phases of protein synthesis. patsnap.comasm.org During elongation, the ribosome moves along the mRNA template, a process known as translocation, allowing for the sequential addition of amino acids to the polypeptide chain. patsnap.com
Misreading of Messenger RNA (mRNA)
Consequences for Bacterial Cell Viability
The cumulative effect of these molecular disruptions—inhibiting initiation, causing mRNA misreading, and blocking elongation/translocation—is ultimately lethal to the bacterial cell. patsnap.comdrugbank.com The primary consequence is the halt in the production of essential proteins required for all cellular functions, including growth and replication. patsnap.comwikipedia.org
Furthermore, the synthesis of aberrant proteins due to mRNA misreading is a major factor in Kanamycin's bactericidal activity. patsnap.comdrugbank.com These nonfunctional or toxic proteins can disrupt the cell membrane, leading to increased permeability and leakage of essential ions, which further compromises cell viability. creative-diagnostics.comubc.ca This membrane damage can also facilitate the uptake of more antibiotic into the cell, creating a cycle that accelerates cell death. ubc.ca The combined effect of protein synthesis shutdown and the accumulation of faulty proteins leads to an irreversible cascade of events culminating in bacterial death, making Kanamycin a potent bactericidal agent. patsnap.comcreative-diagnostics.com
Molecular and Genetic Basis of Kanamycin Resistance
Mechanisms of Bacterial Resistance to Kanamycin (B1662678) Acid Sulfate (B86663)
Bacteria have developed several key strategies to resist the effects of kanamycin acid sulfate. These mechanisms can be broadly categorized into enzymatic modification of the antibiotic and alterations of its target site within the ribosome. patsnap.comcreative-diagnostics.comfrontiersin.org Additionally, some bacteria utilize efflux pumps to actively transport kanamycin out of the cell, preventing it from reaching its ribosomal target. creative-diagnostics.com
The most prevalent mechanism of resistance in clinical settings is the enzymatic modification of the kanamycin molecule. frontiersin.orgnih.gov Bacteria produce specific enzymes that chemically alter the structure of kanamycin, rendering it unable to bind to the ribosome and exert its antibacterial effect. patsnap.comcreative-diagnostics.com Another significant resistance strategy involves genetic mutations that alter the ribosomal binding site for kanamycin. frontiersin.orgresearchgate.net These mutations prevent the antibiotic from effectively attaching to the ribosome, thus allowing protein synthesis to continue unimpeded. researchgate.net
The genetic basis for this resistance often lies in genes located on plasmids and transposons, which can be readily transferred between bacteria through horizontal gene transfer. creative-diagnostics.commdpi.com This facilitates the rapid spread of kanamycin resistance among bacterial populations. creative-diagnostics.com
Enzymatic Modification of Kanamycin Acid Sulfate
The primary mechanism of acquired resistance to aminoglycosides, including kanamycin, is the enzymatic modification of the antibiotic by a group of enzymes known as aminoglycoside-modifying enzymes (AMEs). frontiersin.orgnih.govmdpi.com These enzymes catalyze the transfer of chemical groups to the kanamycin molecule, leading to its inactivation. patsnap.com There are three main families of AMEs that confer resistance to kanamycin: Aminoglycoside Phosphotransferases (APHs), Aminoglycoside Acetyltransferases (AACs), and Aminoglycoside Nucleotidyltransferases (ANTs). frontiersin.orgasm.org
These enzymes act on specific hydroxyl (-OH) or amino (-NH2) groups on the kanamycin molecule. frontiersin.orgnih.gov The addition of these chemical moieties creates steric hindrance and can alter the electrostatic interactions required for the antibiotic to bind to its ribosomal target. wikipedia.org
| Enzyme Family | Mechanism of Action | Cofactor | Modification Site on Kanamycin |
|---|---|---|---|
| Aminoglycoside Phosphotransferases (APHs) | Phosphorylation (addition of a phosphate (B84403) group) | ATP | 3'-hydroxyl group |
| Aminoglycoside Acetyltransferases (AACs) | Acetylation (addition of an acetyl group) | Acetyl-CoA | 3, 2', and 6' amino groups |
| Aminoglycoside Nucleotidyltransferases (ANTs) | Nucleotidylation/Adenylylation (addition of a nucleoside monophosphate) | ATP | 2'' and 4' hydroxyl groups |
Aminoglycoside phosphotransferases, also known as kanamycin kinases, are enzymes that inactivate kanamycin by catalyzing the ATP-dependent phosphorylation of its hydroxyl groups. wikipedia.orgnih.gov A prominent example is APH(3'), which specifically adds a phosphate group to the 3'-hydroxyl group of 4,6-disubstituted aminoglycosides like kanamycin. asm.orgwikipedia.org This phosphorylation prevents the antibiotic from binding to the bacterial ribosome due to steric hindrance and unfavorable electrostatic interactions. wikipedia.org
The APH(3')-IIIa enzyme, found in enterococci, exhibits broad substrate specificity, inactivating a wide range of aminoglycosides through O-phosphorylation. nih.gov Structural studies of APH(3')-IIIa in complex with ADP and kanamycin A have revealed that the enzyme's ability to recognize multiple aminoglycosides is due to the presence of two alternative subsites within its antibiotic-binding pocket. rcsb.org This structural mimicry of the ribosomal A-site is a key factor in its broad resistance profile. rcsb.org
Aminoglycoside acetyltransferases confer resistance by acetylating the amino groups of kanamycin, using acetyl-CoA as the acetyl donor. asm.orgasm.org This modification prevents the antibiotic from binding to its ribosomal target. creative-diagnostics.com
Several types of AACs can inactivate kanamycin, including AAC(3), AAC(6'), and AAC(2'). mdpi.com AAC(3) enzymes were among the first to be identified and can confer resistance to kanamycin, gentamicin, and tobramycin (B1681333). mdpi.com The AAC(6') enzymes are particularly prevalent in clinical isolates and can modify a broad range of aminoglycosides, including kanamycin, amikacin, and gentamicin. mdpi.com For instance, the AAC(6')-Im enzyme confers significant resistance to 4,6-disubstituted aminoglycosides like kanamycin by efficiently positioning the 6'-amino group for nucleophilic attack on acetyl-CoA. nih.gov
In Mycobacterium tuberculosis, the overexpression of a chromosomally encoded aminoglycoside acetyltransferase called Eis can confer low-level resistance to kanamycin. pnas.org The Eis protein has been shown to acetylate and inactivate both kanamycin and amikacin. pnas.org
Aminoglycoside nucleotidyltransferases, also known as adenylyltransferases, inactivate kanamycin by catalyzing the transfer of a nucleoside monophosphate, typically an adenylyl group (AMP) from ATP, to a hydroxyl group on the antibiotic. nih.govfrontiersin.org This modification also sterically hinders the binding of kanamycin to the ribosome. creative-diagnostics.com
The most clinically significant ANTs include ANT(2'') and ANT(4'). nih.gov ANT(2'') affects the activity of 4,6-disubstituted aminoglycosides, while ANT(4') is active against a broader range of aminoglycosides, including kanamycin A, B, and C. nih.govmdpi.com
The ANT(4′) enzyme specifically catalyzes the transfer of an adenylyl group from ATP to the 4'-hydroxyl group of kanamycin A. frontiersin.orgnih.govfrontiersin.org This enzyme, found in organisms like Staphylococcus aureus, is a homodimer with two active sites. frontiersin.orgmdpi.com
The inactivation process is a concerted mechanism where the 4'-hydroxyl group of kanamycin is activated for a nucleophilic attack on the α-phosphate of ATP. frontiersin.orgnih.gov Studies have shown that a specific glutamic acid residue, Glu145, in the active site plays a crucial role by acting as a general base to abstract a proton from the 4'-hydroxyl group of kanamycin. frontiersin.orgfrontiersin.orgnih.gov This activation facilitates the subsequent transfer of the adenylyl group. frontiersin.orgnih.gov The kinetic mechanism is an ordered process where the antibiotic binds to the active site first, followed by Mg-ATP. mdpi.com The crystal structure of ANT(4′)-Ia complexed with kanamycin has revealed that while several active site residues interact with the glucosamine (B1671600) and 2-deoxystreptamine (B1221613) rings of kanamycin, fewer interactions occur with the 3'-aminoglucose sugar. mdpi.com
| Enzyme | Family | Modification | Site of Action on Kanamycin | Reference |
|---|---|---|---|---|
| APH(3')-IIIa | Phosphotransferase | Phosphorylation | 3'-OH | nih.gov |
| AAC(6')-Im | Acetyltransferase | Acetylation | 6'-NH2 | nih.gov |
| Eis | Acetyltransferase | Acetylation | Amino group | pnas.org |
| ANT(4')-Ia | Nucleotidyltransferase | Adenylylation | 4'-OH | frontiersin.orgmdpi.com |
Aminoglycoside Nucleotidyltransferases (ANTs)
Alterations in Ribosomal Binding Sites
Another significant mechanism of resistance to kanamycin involves alterations in its target, the bacterial ribosome. frontiersin.orgmdpi.com Specifically, mutations in the 16S rRNA component of the 30S ribosomal subunit can prevent or reduce the binding affinity of kanamycin, thereby conferring resistance. researchgate.netpnas.org
These mutations are often point mutations, meaning a change in a single nucleotide, within the decoding region of the 16S rRNA. mcmaster.camcmaster.ca For example, in Mycobacterium tuberculosis, mutations in the rrs gene, which encodes for 16S rRNA, are a known cause of kanamycin resistance. asm.org Studies have identified specific nucleotide substitutions at positions 1400, 1401, and 1483 of the 16S rRNA in kanamycin-resistant clinical isolates of M. tuberculosis. asm.orgnih.gov The most frequent mutation is an A-to-G substitution at position 1400. asm.orgasm.org
Similarly, a U-to-A substitution at position 1406 in the 16S rRNA of Mycobacterium smegmatis has been shown to confer moderate resistance to kanamycin. nih.gov In Thermus thermophilus, a spontaneous A-to-G mutation at position 1408 in the 16S rRNA decoding center confers high-level resistance to kanamycin. nih.gov This mutation has also been observed in other bacteria, including Mycobacterium species and Escherichia coli. nih.gov
These mutations alter the local structure of the ribosome's decoding center, where kanamycin normally binds. nih.govnews-medical.net This structural change can either directly block the antibiotic from binding or alter the conformational changes that occur during protein synthesis, rendering the antibiotic ineffective. nih.gov
| Bacterial Species | Mutation | Position in 16S rRNA | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | A → G | 1400 | asm.orgasm.org |
| Mycobacterium tuberculosis | C → T | 1401 | asm.org |
| Mycobacterium smegmatis | U → A | 1406 | nih.gov |
| Thermus thermophilus | A → G | 1408 | nih.gov |
Mutations in the 16S rRNA Gene (rrs)
Efflux Pump Systems
Efflux pumps are transport proteins located in the bacterial membrane that actively extrude toxic compounds, including antibiotics like kanamycin, from the cell. creative-diagnostics.comnih.gov This process prevents the intracellular accumulation of the drug, keeping its concentration below the level required to inhibit protein synthesis. creative-diagnostics.com The genes for these pumps can be located on either the chromosome or on plasmids. creative-diagnostics.com Overexpression of these efflux pump genes is a common mechanism of intrinsic and acquired resistance. oup.com Several families of efflux pumps are implicated in kanamycin resistance. creative-diagnostics.com
The Major Facilitator Superfamily (MFS) is one of the largest groups of secondary active transporters found in bacteria. aimspress.commcmaster.ca These pumps are typically energized by the proton motive force to transport a wide variety of substrates, including antibiotics, out of the cell. mcmaster.caasm.org MFS pumps are integral membrane proteins, usually consisting of 12 or 14 transmembrane helices. nih.gov Their role in antibiotic resistance is to prevent the accumulation of drugs inside the bacterial cell. aimspress.com While more prominently associated with resistance to other classes of antibiotics, certain MFS pumps contribute to kanamycin resistance in various bacterial species. creative-diagnostics.commdpi.com
The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly significant in Gram-negative bacteria, contributing to high levels of multidrug resistance. nih.govwikipedia.org RND pumps are large, complex structures that form a tripartite system spanning the entire bacterial cell envelope, from the inner membrane to the outer membrane. wikipedia.orgredalyc.org This complex typically consists of an inner membrane RND transporter (e.g., AcrB), a periplasmic membrane fusion protein (MFP) (e.g., AcrA), and an outer membrane factor (OMF) channel (e.g., TolC). redalyc.orgmicrobiologyresearch.org This assembly allows the pump to capture substrates from both the cytoplasm and the periplasm and expel them directly outside the cell. redalyc.org The AcrAB-TolC system in E. coli is the most well-studied RND pump and is known to export a broad range of compounds, although its role in kanamycin resistance is less direct than specialized pumps. mdpi.com Other RND pumps, however, are more specific for aminoglycosides. redalyc.org
Table 2: Key RND Efflux Pumps Involved in Kanamycin Resistance
| Pump System | Components | Bacterial Species Example | Function/Significance |
|---|---|---|---|
| AcrD | AcrD (RND), AcrA (MFP), TolC (OMF) | Escherichia coli | Exports aminoglycosides; involved in adaptive resistance to kanamycin. redalyc.orgubc.ca |
| AcrAB-TolC | AcrB (RND), AcrA (MFP), TolC (OMF) | Escherichia coli, Salmonella enterica | Broad-spectrum multidrug efflux; deletion can increase sensitivity to kanamycin. oup.comredalyc.org |
| MexY-OprM | MexY (RND), MexX (MFP), OprM (OMF) | Pseudomonas aeruginosa | Exports a range of antibiotics including aminoglycosides. oup.commdpi.com |
The AcrD pump, a member of the RND family in E. coli, plays a crucial role in adaptive resistance to aminoglycosides. redalyc.orgubc.ca Adaptive resistance is a transient phenomenon where bacteria, upon exposure to a sub-inhibitory concentration of an antibiotic, develop temporary resistance to subsequent lethal doses. ubc.ca Studies have shown that pretreating E. coli with low levels of kanamycin induces the expression of the acrD gene. ubc.ca The resulting increase in AcrD pumps allows the cells to more effectively expel kanamycin and other structurally similar aminoglycosides like streptomycin (B1217042). ubc.ca This adaptive response is specific, as deletion of the acrD gene prevents the induction of resistance to aminoglycosides following kanamycin pretreatment. ubc.ca The AcrD pump forms a complex with the periplasmic protein AcrA and the outer membrane channel TolC to export these antibiotics from the cell. redalyc.orgubc.ca
Resistance-Nodulation-Division (RND) Family Pumps
Permeability Barriers and Outer Membrane Modifications in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria provides an intrinsic barrier against many antibiotics. redalyc.orgnih.gov Kanamycin, being a hydrophilic molecule, primarily enters the periplasm through porin channels. oup.comchemrxiv.org Bacteria can develop resistance by modifying this outer membrane to reduce its permeability to the antibiotic. ubc.canih.gov
This is often achieved by altering the expression or structure of outer membrane porins (OMPs), such as OmpF and OmpC in E. coli. ubc.camdpi.com These porins form water-filled channels that allow the passage of small, hydrophilic molecules. chemrxiv.org OmpF has a larger pore size than OmpC. ubc.ca Under certain stress conditions, such as exposure to antibiotics, bacteria can down-regulate the expression of the larger OmpF porin and up-regulate the smaller OmpC porin. ubc.ca This shift reduces the influx of larger antibiotics like kanamycin, contributing to resistance. ubc.camdpi.com In some cases, mutations can lead to a complete loss of porins, significantly decreasing membrane permeability and increasing resistance, often in synergy with efflux pump activity. nih.govoup.com Additionally, modifications to the lipopolysaccharide (LPS) component of the outer membrane can also decrease permeability and contribute to resistance against aminoglycosides. nih.gov
Table 3: Outer Membrane Modifications and Kanamycin Resistance
| Modification | Protein/Component Affected | Mechanism | Effect on Kanamycin |
|---|---|---|---|
| Altered Porin Expression | OmpF, OmpC | Down-regulation of larger OmpF porin and/or up-regulation of smaller OmpC porin. | Reduced influx of kanamycin into the periplasm. ubc.ca |
| Loss of Porins | OmpF, OmpC | Mutations leading to non-functional or absent porins. | Significantly decreased outer membrane permeability. nih.gov |
| LPS Modification | Lipopolysaccharide | Changes in the chemical structure of LPS. | Decreased electrostatic interactions, reducing self-promoted uptake of kanamycin. nih.gov |
Mutations in Membrane Porins
The outer membrane of Gram-negative bacteria serves as a crucial barrier against the influx of antibiotics like kanamycin. creative-diagnostics.com Porins, which are protein channels embedded in this membrane, facilitate the passive transport of hydrophilic molecules, including certain antibiotics, into the cell. nih.gov
Mutations in the genes encoding these porins can significantly impact kanamycin susceptibility. creative-diagnostics.comchemrxiv.org Specifically, alterations in the major porins of Escherichia coli, OmpF and OmpC, have been shown to play a role in kanamycin resistance. chemrxiv.org While the deletion of a single porin gene may not have a detectable effect on resistance, the simultaneous deletion of both ompF and ompC leads to a significant increase in the minimum inhibitory concentration (MIC) of kanamycin. chemrxiv.orgunica.it This indicates that kanamycin can utilize both of these porins to enter the bacterial cell, and the absence of both channels impedes this uptake. chemrxiv.org
Furthermore, some studies have observed that reduced expression of the ompC gene is associated with increased resistance to kanamycin. researchgate.net In contrast, the downregulation of another porin, OmpW, has also been noted in kanamycin-resistant E. coli strains. nih.gov The complex interplay of different porins and their expression levels highlights the multifaceted nature of resistance mediated by membrane permeability.
Table 1: Effect of Porin Deletions in E. coli on Kanamycin Susceptibility
| E. coli Strain | Genotype | Kanamycin Susceptibility | Reference |
| Wild Type | ompF+ ompC+ | Susceptible | chemrxiv.orgunica.it |
| Single Deletion | ΔompF or ΔompC | Similar to Wild Type | chemrxiv.orgunica.it |
| Double Deletion | ΔompF ΔompC | Decreased Susceptibility | chemrxiv.orgunica.it |
Genetic Elements and Dissemination of Kanamycin Resistance
The rapid spread of kanamycin resistance is largely attributed to the horizontal transfer of resistance genes among bacterial populations. creative-diagnostics.comcreative-diagnostics.com This process is facilitated by mobile genetic elements that can move within and between different bacterial species. frontiersin.org
Role of Plasmids, Transposons, and Integrons in Horizontal Gene Transfer
Plasmids, which are small, circular DNA molecules that replicate independently of the bacterial chromosome, are primary vectors for the dissemination of antibiotic resistance genes. creative-diagnostics.comfrontiersin.org They can carry multiple resistance genes, including those conferring resistance to kanamycin. creative-diagnostics.com The transfer of these plasmids between bacteria, a process known as conjugation, is a major mechanism for the spread of resistance. bioguardlabs.com
Transposons and integrons are other mobile genetic elements that contribute to the spread of resistance. creative-diagnostics.comfrontiersin.org Transposons, or "jumping genes," can move from one DNA location to another, such as from a chromosome to a plasmid, thereby facilitating the assembly of multiple resistance genes onto a single mobile element. frontiersin.orgbioguardlabs.com Integrons are genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. frontiersin.orgplos.org Class 1 integrons are frequently associated with resistance genes for antibiotics like streptomycin and trimethoprim, and can also be involved in the co-transfer of kanamycin resistance genes. bioguardlabs.complos.org
The combined action of plasmids, transposons, and integrons creates a highly efficient system for the acquisition, accumulation, and dissemination of kanamycin resistance determinants throughout diverse bacterial populations. creative-diagnostics.comfrontiersin.org
KanMX Marker and Neomycin Phosphotransferase II (NPT II/Neo) Gene
In the field of molecular biology, the kanamycin resistance gene is a widely used selectable marker. wikipedia.org The most common of these is the neomycin phosphotransferase II (nptII or neo) gene, which encodes the enzyme aminoglycoside phosphotransferase (II). srce.hrcellapplications.com This enzyme inactivates kanamycin and related aminoglycoside antibiotics, such as neomycin and G418, by catalyzing the transfer of a phosphate group from ATP to the antibiotic molecule. srce.hrcellapplications.com
The nptII gene was originally isolated from the transposon Tn5. cellapplications.com A synthetic version of this gene, called KanMX, has been developed for use as a selection marker in a variety of organisms, including yeast and mammalian cells. wikipedia.org The KanMX marker consists of the bacterial aminoglycoside phosphotransferase gene under the control of a strong promoter. wikipedia.org When a plasmid containing the KanMX marker is introduced into E. coli, the bacteria become resistant to kanamycin, allowing for the selection of successfully transformed cells. wikipedia.org
Advanced Methodologies for Synthesis and Derivatization of Kanamycin Acid Sulfate
Biosynthesis Pathways of Kanamycin (B1662678)
The biosynthesis of kanamycin is a complex process primarily carried out by the bacterium Streptomyces kanamyceticus. Understanding and manipulating these natural pathways are central to improving the production of this vital antibiotic.
Fermentation using Streptomyces kanamyceticus Strains
Kanamycin is commercially produced through fermentation, a process that relies on culturing high-yielding strains of Streptomyces kanamyceticus under controlled conditions. nih.gov The selection of robust microbial strains is the foundational step in this process. nih.gov Industrial production strains have often been developed through empirical methods like multiple rounds of UV and chemical mutagenesis. nih.gov
The fermentation process itself is a cornerstone of kanamycin production, where S. kanamyceticus is grown in carefully formulated media to produce kanamycin as a secondary metabolite. nih.gov Optimal production requires precise control over various physical and chemical parameters.
| Parameter | Optimal Range/Condition | Rationale |
| Temperature | 27-32 °C | Supports efficient microbial growth and enzymatic activity for kanamycin synthesis. acs.org |
| pH | Neutral to slightly alkaline | Maintains cellular health and enzyme function. |
| Aeration | Aerobic conditions | Essential for the respiratory processes of Streptomyces kanamyceticus. acs.org |
| Nutrients | Carbon sources (e.g., starch, glucose), Nitrogen sources (e.g., soybean meal, peptone), and minerals | Provide the necessary building blocks and energy for bacterial growth and antibiotic production. acs.org |
The kanamycin biosynthetic gene cluster in S. kanamyceticus has been identified and sequenced, revealing a set of genes responsible for producing the antibiotic. acs.org This genetic blueprint includes genes for the biosynthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, the sugar moieties, and the enzymes that assemble these components. researchgate.net
Pathway Engineering for Aminoglycoside Production
Metabolic and genetic engineering have emerged as powerful tools to rationally enhance kanamycin production and generate novel aminoglycosides. nih.govcreative-diagnostics.com These strategies involve the targeted modification of the biosynthetic pathways.
One significant discovery was the existence of parallel biosynthetic pathways for kanamycin A and kanamycin B. nih.govresearchgate.net It was found that the glycosyltransferase KanF can utilize both NDP-glucose and NDP-N-acetylglucosamine, leading to two separate streams of intermediates that are subsequently modified to yield kanamycin A and B. researchgate.net This understanding has opened avenues for manipulating the final product ratio.
Key metabolic engineering strategies include:
Gene Disruption: Inactivating specific genes can redirect metabolic flux towards a desired product. For instance, disrupting the kanJ gene, which is involved in the conversion of kanamycin B to kanamycin A, results in a significant overproduction of kanamycin B. plos.orgnih.gov The yield of kanamycin B in a kanJ-disruption strain reached 3268±255 μg/mL, a 12-fold increase compared to the original strain. nih.govplos.org Conversely, disrupting the kanN gene, which was thought to be exclusively involved in kanamycin B synthesis, unexpectedly halted the production of both kanamycin A and B, clarifying the linear relationship in that part of the pathway. plos.org
Gene Overexpression: Increasing the expression of key enzymes can enhance the production of the final product. Overexpressing the kanJ and kanK genes, which catalyze the conversion of kanamycin B to kanamycin A, led to an optimized kanamycin A-producing strain with a 54% reduction in the byproduct kanamycin B. plos.orgnih.gov
Gene Cluster Amplification: Industrial overproducing strains of S. kanamyceticus have been found to contain amplified copies of the entire kanamycin biosynthetic gene cluster. creative-diagnostics.com This natural amplification, which can result in a large segment of the chromosome being repeated, directly correlates with increased kanamycin production. creative-diagnostics.com
These pathway engineering approaches not only improve the yield of existing antibiotics but also enable the in vivo synthesis of new and potentially more potent aminoglycoside derivatives. nih.gov
Chemical Synthesis and Modification Strategies
While biosynthesis is the primary source of kanamycin, chemical synthesis and modification play a crucial role in creating novel derivatives with enhanced properties, such as activity against resistant bacteria.
Synthesis of Kanamycin A Derivatives
The total synthesis of kanamycin A has been achieved, providing a framework for creating structurally diverse analogs. tandfonline.com However, semi-synthetic approaches starting from the natural product are more common for generating derivatives. These strategies often involve regioselective protection and deprotection steps to modify specific hydroxyl or amino groups.
Researchers have synthesized various kanamycin A derivatives by modifying its hydroxyl groups. For example, the 3'-OH, 4'-OH, and 2''-OH groups have been targeted for modification to explore new aminoglycosides that could overcome resistance mechanisms. bjmu.edu.cn Another approach involves creating conformationally constrained kanamycin A analogs by linking the 5- and 2'-hydroxyl groups, although this has not yet resulted in derivatives with improved antibacterial activity over the parent compound. acs.org The synthesis of amphiphilic kanamycin A derivatives, through the site-selective alkylation of a tetraazidokanamycin intermediate, has been shown to convert the antibacterial agent into a potent antifungal agent. acs.org
Introduction of Protonatable Groups at the 6″-Position
A promising strategy to develop new antibacterial agents involves the modification of the 6"-position of kanamycin A with protonatable groups. mdpi.comnih.gov This primary hydroxyl group is an accessible site for chemical transformation. mdpi.comnih.gov
Recent research has focused on synthesizing 6"-deoxykanamycin A analogs bearing additional protonatable moieties such as amino, guanidino, or pyridinium (B92312) groups. mdpi.comnih.govresearchgate.net The introduction of a guanidine (B92328) residue at this position led to a compound with improved activity against S. aureus. mdpi.comnih.govresearchgate.net
A key synthetic intermediate in this process is tetra-N-protected-6"-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A. This intermediate has been shown to react with weak nucleophiles like pyridine (B92270) to form the corresponding pyridinium derivative. mdpi.comnih.govresearchgate.net While introducing small diamino-substituents at the 6"-position did not significantly change the antibacterial activity, further acylation of these groups led to a loss of activity. mdpi.comnih.gov
Analytical and Characterization Techniques for Kanamycin Acid Sulfate
Chromatographic Methods for Kanamycin (B1662678) Acid Sulfate (B86663) Analysis
Chromatographic techniques are fundamental in the analytical chemistry of Kanamycin acid sulfate. nih.gov High-Performance Liquid Chromatography (HPLC) stands out as a prevalent and practical tool due to its efficiency and wide applicability. nih.govproquest.comnih.gov Different HPLC modes have been developed to handle the highly polar and ionic nature of kanamycin. These include reversed-phase, ion-pair, and hydrophilic interaction chromatography, often coupled with various detection methods. proquest.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of kanamycin in diverse samples. nih.govnih.gov Given that kanamycin is a highly polar compound and lacks a significant UV chromophore, various HPLC strategies have been devised to achieve effective separation and detection. waters.comwaters.com The most utilized approaches involve Reversed-Phase (RP) HPLC, often requiring derivatization; Ion-Pair Liquid Chromatography (IPLC) to enhance retention on RP columns; and Hydrophilic Interaction Chromatography (HILIC), which is well-suited for polar analytes. proquest.comnih.govnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most frequently employed method for the bioanalysis of aminoglycosides like kanamycin. nih.govnih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. However, due to the high polarity of kanamycin, it exhibits poor retention on conventional C18 or C8 columns. To overcome this, pre-column derivatization is often employed. This process involves reacting the analyte with a reagent to form a less polar derivative, which can be effectively retained and separated by the reversed-phase column. proquest.comnih.gov For instance, reagents like phenylisocyanate can be used to form derivatives that are amenable to RP-HPLC analysis. researchgate.net
| Stationary Phase | Mobile Phase | Derivatization Reagent | Detection | Reference |
|---|---|---|---|---|
| Phenomenex C18 (250mm × 4.6mm, 5 µm) | 0.1 M Disodium (B8443419) tetraborate (B1243019) (pH 9.0) and water (25:75, v/v) with 0.5 g/L sodium octanesulphonate | Borate (B1201080) complexation (for UV detection) | UV at 205 nm | japsonline.comresearchgate.net |
| Kromasil C18 ODS (250 × 4.6 mm, 5 μm) | Not specified | 4-chloro-7-nitrobenzofurazan (CNBF) | UV at 245 nm | proquest.com |
| Purospher STAR RP-18 (55 × 4 mm, 3 μm) | Not specified | 1-naphthyl isothiocyanate (NITC) | UV at 230 nm | proquest.com |
| Capcell-pak C18 | Acetonitrile and 0.1% Trifluoroacetic acid (TFA) | Phenyl isothiocyanate | UV at 240 nm | researchgate.net |
Ion-Pair Liquid Chromatography (IPLC) is a variation of RP-HPLC that enables the separation of ionic and highly polar compounds like Kanamycin acid sulfate. proquest.comnih.gov This technique involves adding an ion-pairing reagent to the mobile phase. nih.gov These reagents, typically large ionic molecules with a hydrophobic tail, form a neutral ion pair with the charged analyte (e.g., the positively charged amino groups of kanamycin). This neutral complex has increased hydrophobicity, leading to better retention on a reversed-phase column. nih.govmdpi.com
Commonly used ion-pairing reagents for aminoglycoside analysis include alkyl sulfonates, such as sodium octanesulfonate, and volatile perfluorinated carboxylic acids like heptafluorobutyric acid (HFBA). proquest.comnih.govmdpi.com The choice of reagent depends on the specific separation requirements and the detector being used; for instance, volatile reagents like HFBA are compatible with mass spectrometry. proquest.com
| Stationary Phase | Mobile Phase / Ion-Pair Reagent | Detection | Reference |
|---|---|---|---|
| Phenomenex C18 (250mm × 4.6mm, 5 µm) | 0.1 M Disodium tetraborate (pH 9.0) and water (25:75, v/v) / 0.5 g/L Sodium octanesulphonate | UV at 205 nm | japsonline.com |
| XBridge C18 (250 × 4.6 mm, 5 μm) | 0.1 M Disodium tetraborate (pH 9.0)-water (20:80, v/v) / 0.5 g/L Sodium octanesulphonate | UV at 205 nm | proquest.comresearchgate.net |
| Spherisorb ODS-2 C18 (250 × 4.6 mm, 5 μm) | 11.6 mM Heptafluorobutyric acid (HFBA) | Evaporative Light Scattering Detector (ELSD) | proquest.com |
| C18 column | Aqueous mobile phase with 0.1% Heptafluorobutyric acid (HFBA) | UV at 200 nm | nih.gov |
Hydrophilic Interaction Chromatography (HILIC) presents a powerful alternative for the analysis of very polar compounds such as kanamycin. proquest.comchromatographytoday.comresearchgate.net This chromatographic mode uses a polar stationary phase (e.g., silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small percentage of an aqueous buffer. waters.comchromatographytoday.comresearchgate.net In HILIC, the analyte partitions into an aqueous layer adsorbed onto the surface of the stationary phase, and separation is achieved based on the compound's hydrophilicity. chromatographytoday.com
A key advantage of HILIC is its ability to separate polar compounds in their native form, avoiding the need for derivatization or ion-pairing reagents. chromatographytoday.com Zwitterionic stationary phases, which contain both positive and negative charges, have proven particularly effective for aminoglycoside separation, as they offer a mixed-mode mechanism involving both hydrophilic partitioning and electrostatic interactions. waters.comchromatographytoday.com
| Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|
| Zwitterionic HILIC phase | Ammonium acetate (B1210297) buffer, gradient elution | Mass Spectrometry (MS) | chromatographytoday.com |
| Phenomenex Kinetex HILIC (100 × 2.1 mm, 1.7 μm) | 150 mM Ammonium acetate in 1% Formic acid (A) - Acetonitrile (B), gradient | Mass Spectrometry (MS) | proquest.comnih.gov |
| Diol-type stationary phase | Gradient program | Evaporative Light Scattering Detector (ELSD) | researchgate.net |
| Atlantis Premier BEH Z-HILIC Column | 8 mM Ammonium formate (B1220265) (pH 3.0) and Acetonitrile, gradient | Mass Spectrometry (MS) | waters.com |
The choice of detector is critical in the HPLC analysis of Kanamycin acid sulfate. Because kanamycin lacks a strong native chromophore, direct detection by common methods like UV-Vis is challenging. waters.com Consequently, various detection strategies have been implemented, including UV detection after derivatization or complexation, as well as more universal detectors like Evaporative Light Scattering Detectors (ELSD) and mass spectrometers (MS). proquest.comnih.gov
UV detection remains a widely accessible and utilized technique in HPLC. For kanamycin, which does not absorb significantly in the UV spectrum, direct detection is problematic. waters.comresearchgate.net To enable UV detection, a common strategy is the formation of a complex that does absorb UV light. The complexation of kanamycin with borate ions in an alkaline mobile phase (pH 9.0) forms a species that can be detected at a low wavelength, such as 205 nm. japsonline.commdpi.comresearchgate.net This approach, often combined with ion-pair chromatography using an agent like sodium octanesulfonate, allows for a relatively simple and direct UV assay without a chemical derivatization step. researchgate.netresearchgate.net This method has been successfully applied to the assay of kanamycin in pharmaceutical formulations. researchgate.net
| Stationary Phase | Mobile Phase Composition | Detection Wavelength | Key Feature | Reference |
|---|---|---|---|---|
| Phenomenex C18 (250mm × 4.6mm, 5 µm) | 0.1 M Disodium tetraborate (pH 9.0) and water (25:75, v/v) with 0.5 g/L sodium octanesulphonate | 205 nm | Borate complexation for direct UV detection | japsonline.comresearchgate.net |
| XBridge C18 (250 × 4.6 mm, 5 μm) | 0.1 M Disodium tetraborate (pH 9.0)-water (20:80, v/v) with 0.5 g/L sodium octanesulphonate | 205 nm | Borate complexation and ion-pairing for assay | proquest.comresearchgate.net |
| XBridge C18 (4.6 mm x 250 mm; 5 µm) | Methanol—0.1 M disodium tetraborate decahydrate (B1171855) buffer (pH 9.0)—water (20:20:60) with 1 g/L sodium octanesulfonate | 205 nm | Borate complexation for assay of tobramycin (B1681333) and amikacin | oup.com |
Detection Methods in HPLC
Evaporative Light Scattering Detector (ELSD)
Other Chromatographic Techniques (e.g., TLC, GC-MS)
While HPLC is the predominant chromatographic technique for kanamycin analysis, other methods have been explored. Thin-Layer Chromatography (TLC) can be used for the separation and identification of kanamycin, although it is generally less sensitive and quantitative than HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) is not a standard method for analyzing kanamycin acid sulfate directly due to the compound's high polarity and low volatility. Derivatization would be necessary to make it amenable to GC analysis, which adds complexity to the procedure. Literature primarily focuses on LC-based methods for the analysis of kanamycin. vetdergikafkas.org
Spectroscopic Approaches
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in Kanamycin Acid Sulfate.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of kanamycin sulfate would be expected to show characteristic absorption bands corresponding to its structural features. These include:
O-H stretching: A broad band in the region of 3600-3200 cm⁻¹, characteristic of the numerous hydroxyl groups in the molecule.
N-H stretching: Bands in the region of 3500-3300 cm⁻¹, corresponding to the amine functional groups.
C-H stretching: Bands in the region of 3000-2800 cm⁻¹ due to the aliphatic C-H bonds.
N-H bending: Absorption around 1600 cm⁻¹.
C-O stretching: Strong bands in the region of 1200-1000 cm⁻¹, indicative of the alcohol and ether linkages.
S=O stretching: Characteristic bands for the sulfate counter-ion would also be present.
Raman Spectroscopy and Principal Component Analysis
Raman spectroscopy offers a complementary vibrational spectroscopic technique to FTIR. It can provide detailed information about the molecular structure of kanamycin. When combined with chemometric methods like Principal Component Analysis (PCA), Raman spectroscopy can be a powerful tool for discriminating between different aminoglycosides and for identifying counterfeit or substandard pharmaceutical products. PCA can analyze the subtle variations in the Raman spectra of different samples, allowing for their classification and differentiation based on their unique spectral fingerprints. This approach can be valuable for quality control purposes.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a straightforward and accessible method for the determination of kanamycin. Although kanamycin itself exhibits weak UV absorption, indirect methods involving chromogenic reagents have been successfully developed.
One such method involves the use of ascorbic acid in dimethyl sulfoxide (B87167) (DMSO), which reacts with kanamycin to form a chromophore that can be measured in the visible range. japsonline.com The reaction product exhibits two absorption maxima, at 390 nm and 530 nm. japsonline.com This method has been validated for its accuracy and precision in quantifying kanamycin in bulk and pharmaceutical formulations. japsonline.com The repeatability and reproducibility of this technique show low relative standard deviation values, indicating its reliability. japsonline.com
Another approach utilizes chlortetracycline-coated silver nanoparticles (AgNPs-CTC) as a colorimetric probe. mdpi.com The addition of kanamycin to the AgNPs-CTC solution induces aggregation of the nanoparticles, leading to a color change and a shift in the UV-Vis spectrum. mdpi.com This allows for the ratiometric measurement of kanamycin concentrations by monitoring the absorbance at two different wavelengths, for instance, 540 nm and 400 nm. mdpi.comresearchgate.net This method has demonstrated high sensitivity, with a linear range for kanamycin detection between 120 and 480 pM. mdpi.com
Two simple and selective spectrophotometric methods have also been developed based on the formation of yellow ion-pair complexes between the primary amino groups of kanamycin and Lewis acids like 2,4-dinitrophenol (B41442) (DNP) or picric acid (PA). japsonline.com These reactions result in colored products that can be quantified spectrophotometrically. japsonline.com
The table below summarizes the key aspects of these UV-Visible spectrophotometric methods for kanamycin analysis.
| Method | Reagent/Probe | Principle | Wavelength(s) (nm) | Linear Range | Reference |
| Ascorbic Acid Method | Ascorbic Acid in DMSO | Formation of a colored chromophore with kanamycin. | 390 and 530 | - | japsonline.com |
| AgNPs-CTC Probe | Chlortetracycline-coated Silver Nanoparticles | Kanamycin-induced aggregation of nanoparticles, causing a color change. | 400 and 540 (ratiometric) | 120 - 480 pM | mdpi.comresearchgate.net |
| Ion-Pair Complexation | 2,4-dinitrophenol (DNP) or Picric Acid (PA) | Formation of a yellow ion-pair complex with kanamycin. | Not Specified | 25 - 1400 µg/mL | japsonline.com |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides highly sensitive methods for the detection of kanamycin, often employing fluorescent probes that change their emission properties upon interaction with the antibiotic.
A notable method involves using Eosin Y as a fluorescence probe to study the interaction between kanamycin sulfate and bovine serum albumin (BSA). While kanamycin itself does not significantly alter the fluorescence of BSA, the addition of kanamycin to a BSA-Eosin Y system leads to a recovery of BSA's fluorescence intensity. This suggests that kanamycin displaces Eosin Y from its binding site on BSA, specifically sub-domain IIA (site I), allowing for the indirect detection and study of this binding interaction.
Aptamer-based fluorescence sensing is another powerful technique. nih.gov In one approach, a FAM-labeled aptamer is used in conjunction with gold nanoparticles (AuNPs) which act as a fluorescence quencher. nih.gov In the absence of kanamycin, the aptamer adsorbs onto the AuNPs, bringing the FAM fluorophore close to the quencher and resulting in low fluorescence. nih.gov The introduction of kanamycin causes the aptamer to preferentially bind to it, leading to its desorption from the AuNPs and a subsequent increase in fluorescence. nih.gov This "signal-on" aptasensor has demonstrated a wide detection range from 0.1 pM to 0.1 µM and a low detection limit of 0.1 pM. nih.gov
Thioglycolic Acid-Capped CdTe Quantum Dots as Fluorescence Probes
Thioglycolic acid-capped cadmium telluride (TGA-Capped CdTe) quantum dots (QDs) have emerged as effective fluorescent probes for kanamycin detection due to their unique photophysical properties. rsc.orgmdpi.com The synthesis of these QDs can be controlled to produce fluorescence across the visible spectrum, from green to red. mdpi.com
One method is based on the enhancement of the fluorescence of TGA-capped CdTe QDs by kanamycin in aqueous solutions. rsc.org This phenomenon allows for the quantitative determination of kanamycin. Under optimal conditions, a linear relationship exists between the relative fluorescence intensity and the kanamycin concentration in the range of 1.80 × 10⁻² µg/mL to 8.00 × 10⁻¹ µg/mL. rsc.org Another study using TGA-modified CdTe/CdSe QDs reported a linear range of 1.0 to 10.0 μg/mL with a detection limit of 25 ng/mL. researchgate.net These methods have been successfully applied to the analysis of kanamycin in real samples. rsc.orgresearchgate.net
The table below outlines the performance of fluorescence-based methods for kanamycin detection.
| Method | Probe | Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Eosin Y Displacement | Eosin Y and Bovine Serum Albumin | Indirect detection via fluorescence recovery of BSA upon displacement of Eosin Y by kanamycin. | - | - | |
| Aptamer/AuNP Sensor | FAM-labeled aptamer and Gold Nanoparticles | Kanamycin binding to aptamer causes its release from AuNP quencher, restoring fluorescence. | 0.1 pM - 0.1 µM | 0.1 pM | nih.gov |
| TGA-Capped CdTe QDs | Thioglycolic Acid-Capped Cadmium Telluride Quantum Dots | Kanamycin enhances the fluorescence of the quantum dots. | 1.80 × 10⁻² - 8.00 × 10⁻¹ µg/mL | - | rsc.org |
| TGA-Capped CdTe/CdSe QDs | Thioglycolic Acid-Capped Cadmium Telluride/Cadmium Selenide Quantum Dots | Kanamycin enhances the fluorescence of the quantum dots. | 1.0 - 10.0 µg/mL | 25 ng/mL | researchgate.net |
Electrochemical Methods
Electrochemical techniques offer high sensitivity and are well-suited for the trace analysis of kanamycin. These methods are often based on the electrochemical behavior of kanamycin or its interaction with a modified electrode surface.
One such method is square-wave cathodic adsorptive stripping voltammetry (SWCASV) using a thin-film mercury electrode (TFME). scialert.net This technique relies on the strong interaction between kanamycin and the mercury electrode surface, forming a Hg(II)-Kanamycin compound. scialert.net The optimal conditions for this method include a pH of 8.0 in a Britton-Robinson buffer and an adsorption potential of +0.30 V. scialert.net This approach is noted for its simplicity, convenience, and high sensitivity, with a linear concentration range from 1.2x10⁻⁹ to 5.0x10⁻⁸ mol/L and a detection limit of 4.8x10⁻¹⁰ mol/L. scialert.net
Liquid chromatography coupled with pulsed electrochemical detection (LC-PED) on a gold electrode is another established method for the analysis of kanamycin sulfate. nih.govresearchgate.net This technique allows for the separation of kanamycin from its related impurities, such as kanamycins B and C, and other minor components. nih.gov A two-step gradient elution is typically employed to achieve good separation within a reasonable analysis time. nih.gov
The table below summarizes the key features of these electrochemical methods.
| Method | Electrode | Principle | Linear Range | Limit of Detection (LOD) | Reference |
| SWCASV | Thin-Film Mercury Electrode (TFME) | Adsorptive stripping of a Hg(II)-Kanamycin compound formed on the electrode surface. | 1.2x10⁻⁹ - 5.0x10⁻⁸ mol/L | 4.8x10⁻¹⁰ mol/L | scialert.net |
| LC-PED | Gold Electrode | Separation by liquid chromatography followed by pulsed electrochemical detection of kanamycin. | Not Specified | Not Specified | nih.govresearchgate.net |
Nanoparticle-Based Sensing for Kanamycin Detection
Nanoparticle-based sensors, particularly those utilizing gold nanoparticles, have gained significant attention for the detection of kanamycin due to their unique optical properties and high sensitivity.
Gold Nanoparticle Colorimetric Sensors
Gold nanoparticle (AuNP) colorimetric sensors for kanamycin detection are typically based on the principle of kanamycin-induced aggregation of AuNPs. rsc.orgnih.gov This aggregation leads to a distinct color change of the AuNP solution from red to purple or blue, which can be observed visually and quantified using a spectrophotometer. rsc.orgacs.org
In many of these sensors, a single-stranded DNA (ssDNA) aptamer that specifically binds to kanamycin is employed. rsc.orgnih.gov The aptamer initially coats the surface of the AuNPs, preventing their aggregation. rsc.org Upon the addition of kanamycin, the aptamer preferentially binds to the target molecule and detaches from the AuNP surface, leading to the aggregation of the nanoparticles. rsc.org This method has demonstrated a linear range of 0.5–3 nM and a limit of detection of 0.11 nM. rsc.org
Interestingly, some studies suggest that kanamycin itself can directly induce the aggregation of aptamer-wrapped AuNPs, proposing a co-adsorption mechanism of both kanamycin and the aptamer on the AuNP surface. nih.gov It has also been observed that the color change may be primarily due to the adsorption of kanamycin onto the AuNPs, rather than solely the aptamer-binding event. acs.org
The table below presents the performance characteristics of AuNP-based colorimetric sensors for kanamycin.
| Sensor Type | Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Aptamer-AuNP | Kanamycin-induced aggregation of AuNPs after aptamer binding. | 0.5 - 3 nM | 0.11 nM | rsc.org |
| Target-Induced AuNP | Direct induction of AuNP aggregation by kanamycin in the presence of an aptamer. | 10.0 nM - 4.0 µM | 4.0 nM | nih.gov |
Quantum-Chemical and Computational Studies
Quantum-chemical and computational studies provide valuable insights into the molecular properties of kanamycin, its interactions with other molecules, and the mechanisms of its action and modification.
Density Functional Theory (DFT) calculations have been employed to investigate the corrosion inhibition performance of kanamycin on mild steel. tandfonline.com These computational studies support experimental findings and help in understanding the mechanistic aspects of corrosion inhibition. tandfonline.com
Quantum-chemical methods have also been used to study the relative stability of the protonated forms of kanamycin in aqueous solution to determine the preferred protonation sites. scispace.com The CAM-B3LYP/6-31G(d) level of theory has been utilized to optimize the geometries of the kanamycin A molecule and its protonated structures. scispace.com Such studies are crucial for understanding the thermodynamics of aminoglycoside protonation and interpreting their biological activity. scispace.com
Hybrid quantum mechanics/molecular mechanics (QM/MM) techniques have been applied to study the mechanism of kanamycin A inactivation by the enzyme 4′-O-Nucleotidyltransferase. frontiersin.org These studies, using methods like M06-2X/MM, help to elucidate the reaction pathways and free energy barriers involved in the enzymatic modification of kanamycin. frontiersin.org
Furthermore, computational models derived from crystal structures, combined with DFT simulations, have been used to propose mechanisms for the oxidative deamination of kanamycin B by the enzyme Kanamycin B dioxygenase (KanJ). nih.govnih.gov These studies investigate the reaction energy profiles and help to understand the substrate specificity of the enzyme. nih.govnih.gov Molecular dynamics simulations have also been used to explore the binding interactions between kanamycin and G-quadruplexes, providing insights into potential therapeutic applications. mdpi.com
The table below highlights the application of various computational methods in the study of kanamycin.
| Computational Method | Area of Study | Key Findings/Applications | Reference |
| Density Functional Theory (DFT) | Corrosion Inhibition | Supports experimental findings on the corrosion inhibition of mild steel by kanamycin. | tandfonline.com |
| Quantum-Chemical Calculations (CAM-B3LYP) | Protonation and Complexation | Determines preferred protonation sites and investigates the structure and binding energy of kanamycin dimers and complexes. | scispace.com |
| Hybrid QM/MM (M06-2X/MM) | Enzymatic Inactivation | Elucidates the reaction mechanism and free energy barriers of kanamycin inactivation by 4′-O-Nucleotidyltransferase. | frontiersin.org |
| DFT and Molecular Dynamics | Enzymatic Deamination and G-Quadruplex Binding | Proposes reaction mechanisms for kanamycin modification by KanJ and explores binding interactions with G-quadruplexes. | nih.govnih.govmdpi.com |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Techniques
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) has emerged as a powerful computational tool for studying complex biomolecular systems, including the interaction of kanamycin with its targets. nih.govresearchgate.net This approach combines the accuracy of quantum mechanics (QM) for a specific region of interest, such as the active site of an enzyme, with the computational efficiency of molecular mechanics (MM) for the larger surrounding environment. nih.govresearchgate.netnih.govmpg.de
In the context of kanamycin, QM/MM simulations have been instrumental in elucidating the mechanisms of enzymatic resistance. For instance, studies on the inactivation of kanamycin A by the enzyme 4'-O-Nucleotidyltransferase [ANT(4')] have utilized QM/MM to explore the reaction pathways. nih.govfrontiersin.orgresearchgate.net These studies involve defining a QM region that includes the critical atoms of kanamycin and the enzyme's active site participating directly in the chemical reaction, while the rest of the protein and solvent are treated with MM force fields. nih.govfrontiersin.org
Researchers have employed QM/MM to investigate the transfer of an adenylyl group from adenosine (B11128) 5'-triphosphate (ATP) to the 4'-hydroxyl group of kanamycin A, a key step in its inactivation. nih.govfrontiersin.org By calculating the potential energy surfaces, these simulations can identify the transition states and intermediates of the reaction, providing a detailed atomistic view of the catalytic process. frontiersin.orgscispace.com For example, a study demonstrated that a Glu145 residue in the enzyme plays a crucial role in activating the hydroxyl group of kanamycin, facilitating the nucleophilic attack. nih.govfrontiersin.orgresearchgate.net The combination of QM accuracy for the reactive center and MM efficiency for the surroundings allows for the modeling of these complex enzymatic reactions in a computationally feasible manner. nih.govcecam.org
Free Energy Perturbation Methods
Free Energy Perturbation (FEP) is a computational method used to calculate the free energy differences between two states, which is particularly useful in drug design and molecular modeling. rutgers.edumdpi.com In the study of kanamycin, FEP methods, often used in conjunction with QM/MM simulations, have been applied to determine the free energy profiles of enzymatic reactions. nih.govfrontiersin.orgresearchgate.net
By simulating a series of intermediate states, FEP can map out the energetic landscape of a reaction pathway, revealing the activation energy barriers. For the inactivation of kanamycin A by ANT(4'), FEP calculations at the M06-2X/MM level of theory showed that the reaction mechanism involving the assistance of the Glu145 residue has a significantly lower energy barrier compared to a substrate-assisted mechanism. nih.govfrontiersin.orgresearchgate.net Specifically, the activation free energy for the Glu145-assisted mechanism was calculated to be 12.2 kcal·mol⁻¹, which is considerably more favorable than the 53.4 kcal·mol⁻¹ calculated for the alternative pathway. frontiersin.orgnih.gov These findings strongly indicate that the Glu145-assisted mechanism is the preferred reaction route. frontiersin.org
The FEP simulations involved extensive molecular dynamics (MD) simulations for numerous windows along the reaction coordinate to ensure adequate sampling and convergence of the free energy calculations. frontiersin.org This rigorous computational approach provides quantitative insights into the thermodynamics of the reaction, which are crucial for understanding the enzyme's catalytic efficiency.
Kinetic Isotope Effects (KIEs)
Kinetic Isotope Effects (KIEs) are a powerful experimental and theoretical tool for probing the transition state of a chemical reaction by measuring the change in reaction rate upon isotopic substitution. frontiersin.orgfrontiersin.org In the study of kanamycin inactivation, KIEs have been computed to validate the mechanisms proposed by QM/MM and FEP studies. nih.govfrontiersin.org
The theoretical calculation of ¹⁸O KIEs for the nucleotidyl transfer reaction catalyzed by ANT(4') provides a direct comparison with experimental data. nih.govnih.gov For the Glu145-assisted mechanism, the computed primary KIE (1°-KIE) for the bridging oxygen atom was found to be in very good agreement with experimentally measured values. nih.govresearchgate.netnih.gov This concordance between theoretical predictions and experimental results lends strong support to the proposed reaction mechanism. nih.govresearchgate.net
Studies on Protonation Sites and pKa Values
The protonation state of kanamycin's multiple amino groups is critical for its biological activity, as it influences the molecule's conformation and its interaction with target biomolecules like the bacterial ribosome. scispace.com Therefore, determining the specific protonation sites and their corresponding pKa values is of fundamental importance.
Experimental and computational methods have been employed to elucidate the protonation behavior of kanamycin. Potentiometric titrations and nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C HSQC and ¹⁵N NMR, have been used to experimentally determine the pKa values of the individual amino groups. nih.govacs.orgacs.org For kanamycin A, studies have assigned specific pKa values to the amino groups on its three rings (A, B, and C). nih.gov For example, one study reported pKa values of 9.19 for a group on ring A, 8.54 and 6.61 for groups on ring B, and 7.98 for the group on ring C. nih.gov Another study using multinuclear NMR spectroscopy on kanamycin B reported pKa values of 8.97 (N-6'), 8.10 (N-1), 7.65 (N-3''), 7.36 (N-2'), and 6.78 (N-3). acs.org
Quantum chemical calculations have also been performed to predict the pKa values and determine the preferred protonation sites. scispace.com These computational studies often use methods like the isodesmic reactions method and consider solvent effects to achieve results that are in good agreement with experimental data. scispace.com Such studies have identified the amino groups at C6′ (ring A) and C1 (ring B) as preferred protonation sites in an aqueous solution. scispace.com
The following table summarizes experimentally determined pKa values for the amino groups of Kanamycin A and Kanamycin B.
| Kanamycin Derivative | Amino Group Position | Reported pKa Value | Reference |
| Kanamycin A | Ring A (C6') | 9.19 | nih.gov |
| Kanamycin A | Ring B (C1) | 8.54 | nih.gov |
| Kanamycin A | Ring B (C3) | 6.51-6.61 | nih.gov |
| Kanamycin A | Ring C | 7.98 | nih.gov |
| Kanamycin B | N-6' | 8.97 | acs.org |
| Kanamycin B | N-1 | 8.10 | acs.org |
| Kanamycin B | N-3'' | 7.65 | acs.org |
| Kanamycin B | N-2' | 7.36 | acs.org |
| Kanamycin B | N-3 | 6.78 | acs.org |
Biotechnological and Agricultural Applications of Kanamycin Acid Sulfate in Research
Selection Marker in Genetic Engineering and Molecular Biology
At the core of genetic engineering lies the ability to introduce foreign DNA into a host organism and, crucially, to identify the cells that have successfully incorporated this new genetic material. creative-diagnostics.com Kanamycin (B1662678) acid sulfate (B86663), in conjunction with a corresponding resistance gene, provides a robust and widely used system for this selection process. creative-diagnostics.com
Transformation Procedures in Bacteria, Mammalian, Fungal, and Plant Cells
Transformation is the process of introducing foreign DNA into a cell. creative-diagnostics.com Various methods, including chemical transformation and electroporation, are employed to facilitate DNA uptake by bacteria, mammalian cells, fungal cells, and plant cells. creative-diagnostics.com Following the transformation attempt, the cells are cultured in a medium containing kanamycin. Only the cells that have successfully integrated the plasmid or vector carrying the kanamycin resistance gene will survive and proliferate. creative-diagnostics.com
Bacterial Cells: In bacterial transformation, particularly with Escherichia coli (E. coli), plasmids containing a kanamycin resistance gene are commonly used. creative-diagnostics.com After transformation procedures like heat shock or electroporation, the bacteria are plated on a medium containing kanamycin. creative-diagnostics.comwikipedia.org Only the transformed bacteria, now resistant to the antibiotic, will form colonies. wikipedia.org
Mammalian Cells: For mammalian cells, the selection process is similar, though the antibiotic used is often G418 (also known as Geneticin), an aminoglycoside structurally related to kanamycin. addgene.orgaltogen.com The same resistance gene, neomycin phosphotransferase II (nptII), confers resistance to both kanamycin in bacteria and G418 in mammalian cells. addgene.orgnih.gov This allows for the selection of stably transfected mammalian cell lines. nih.gov
Fungal Cells: Kanamycin acid sulfate is also utilized as a selective agent for fungal cells that have been transformed with a plasmid containing a kanamycin resistance marker, such as the kanMX marker. toku-e.com This is particularly useful in yeast genetics. wikipedia.org
Plant Cells: In plant biology, kanamycin is a widely used selective agent for identifying transformed cells. umt.edu.pk After the introduction of foreign DNA, often via Agrobacterium tumefaciens, the plant tissues are cultured on a medium containing kanamycin. nih.gov Non-transformed cells are unable to grow and regenerate, while the transformed cells, expressing the resistance gene, can develop into whole plants. researchgate.net
Table 1: Kanamycin in Transformation Procedures
| Cell Type | Common Resistance Gene | Selective Agent | Outcome |
|---|---|---|---|
| Bacteria (E. coli) | nptII (or kanR) | Kanamycin | Selection of transformed bacterial colonies. creative-diagnostics.comwikipedia.org |
| Mammalian Cells | nptII (neo) | G418 (Geneticin) | Selection of stably transfected mammalian cell lines. addgene.orgnih.gov |
| Fungal Cells (Yeast) | kanMX | G418 (Geneticin) | Selection of transformed yeast cells. wikipedia.orgtoku-e.com |
| Plant Cells | nptII | Kanamycin | Selection and regeneration of transgenic plants. nih.govsrce.hr |
Use of kanMX Marker and npt II Gene as Selection Markers
The effectiveness of kanamycin selection hinges on the expression of specific resistance genes within the transformed cells. The two most prominent markers are the nptII gene and the kanMX marker.
nptII Gene: The neomycin phosphotransferase II (nptII) gene is one of the most extensively used selectable markers in plant genetic engineering. srce.hr It encodes the enzyme aminoglycoside 3'-phosphotransferase II, which inactivates kanamycin and related antibiotics by phosphorylation. addgene.orgogtr.gov.au The nptII gene's utility extends across bacteria, plants, and, by conferring resistance to G418, mammalian cells. addgene.org Its presence allows for the direct selection of transformed cells in a variety of organisms. srce.hr
kanMX Marker: The kanMX marker is a hybrid gene commonly used in yeast genetics. wikipedia.org It consists of a bacterial aminoglycoside phosphotransferase gene (kanr from transposon Tn903) under the control of a strong promoter from Ashbya gossypii. wikipedia.org This marker confers resistance to G418 in eukaryotes like yeast and mammalian cells, and to kanamycin in E. coli. wikipedia.org The kanMX cassette is a versatile tool for genetic manipulation in various organisms. toku-e.com
Cloning and Genetic Manipulation
Cloning involves creating identical copies of a specific gene or DNA fragment. creative-diagnostics.com Kanamycin selection is a critical step in this process. The gene of interest is inserted into a plasmid vector that also carries a kanamycin resistance gene. creative-diagnostics.com This recombinant plasmid is then introduced into a host organism, typically E. coli. creative-diagnostics.com By growing the host cells in the presence of kanamycin, only those cells that have successfully taken up the plasmid will survive. creative-diagnostics.com This ensures that the subsequent bacterial population is enriched with the desired plasmid, facilitating further genetic manipulation and analysis. nih.gov
Recombinant Protein Production in E. coli Expression Systems
E. coli is a widely used host for the production of recombinant proteins due to its rapid growth and well-understood genetics. frontiersin.org In these expression systems, the gene encoding the protein of interest is cloned into an expression plasmid that also contains a kanamycin resistance gene. creative-diagnostics.com This plasmid is then transformed into E. coli. creative-diagnostics.com The use of kanamycin in the culture medium ensures that only the bacteria carrying the plasmid are propagated. creative-diagnostics.com This is crucial for maintaining the plasmid within the bacterial population, leading to high-yield production of the desired recombinant protein, which is essential for various research and biotechnological applications. creative-diagnostics.comfrontiersin.org Studies have shown that the concentration of kanamycin can influence the growth and gene transcription levels in recombinant E. coli strains, highlighting the importance of optimizing antibiotic concentrations for efficient protein production. nih.govresearchgate.net
Research in Plant Biology
Kanamycin acid sulfate has played a pivotal role in advancing plant biology research, particularly in the creation of genetically modified plants. nih.govcreative-diagnostics.com
Agrobacterium-Mediated Transformation
Agrobacterium tumefaciens, a soil bacterium with the natural ability to transfer a segment of its DNA (T-DNA) into the plant genome, is a widely used tool for plant genetic engineering. nih.gov Scientists have engineered this system by replacing the T-DNA with a gene of interest along with a selectable marker, very often the nptII gene for kanamycin resistance. nih.govnih.gov
The process involves co-cultivating plant tissues (explants) with Agrobacterium carrying the engineered T-DNA. researchgate.net After a period of co-cultivation, the explants are transferred to a selection medium containing kanamycin to select for transformed cells and an antibiotic like cefotaxime (B1668864) to eliminate the Agrobacterium. researchgate.netredalyc.org Only the plant cells that have successfully integrated the T-DNA, including the nptII gene, will be able to survive and regenerate into whole transgenic plants on the kanamycin-containing medium. nih.govresearchgate.net This method has been successfully applied to a wide range of plant species, including Arabidopsis, petunia, and Jatropha curcas. nih.govresearchgate.netnih.gov
Table 2: Research Findings on Kanamycin Concentration in Plant Transformation
| Plant Species | Explant Type | Effective Kanamycin Concentration | Reference |
|---|---|---|---|
| Sugarcane | Shoots | 100 mg/L | phytojournal.com |
| Apple (cv. Red Chief) | Leaf | 5-8 mg/L | researchgate.net |
| Jatropha curcas | Cotyledon | 20 mg/L (after initial callus induction) | researchgate.net |
| Brinjal (cv. Manjarigota) | Hypocotyl | 100 mg/L | redalyc.org |
| Arabidopsis thaliana | Root | Not specified, used for selection | nih.gov |
Biofuel Production Research
In the quest for sustainable energy, kanamycin acid sulfate is instrumental in the genetic modification of microorganisms for efficient biofuel production from lignocellulosic biomass.
Caldicellulosiruptor bescii is a thermophilic anaerobic bacterium of significant interest for biofuel applications due to its capacity to deconstruct non-pretreated plant biomass at high temperatures. nih.govasm.orgnih.gov The development of genetic tools for this organism is crucial for its engineering into a viable platform for consolidated bioprocessing (CBP). mdpi.com Kanamycin acid sulfate is central to this effort, serving as a selective agent for genetic manipulation. nih.govasm.org
A key challenge in engineering thermophiles like C. bescii is the need for selectable markers that are stable at high temperatures. asm.orgresearchgate.net To address this, a highly thermostable kanamycin resistance gene, codon-optimized for C. bescii and named Cbhtk, was developed. nih.govresearchgate.nettoku-e.com The introduction of this gene allows for the use of kanamycin to select for transformants with either replicating or integrating vector constructs. nih.govgrafiati.com Research has shown that wild-type C. bescii is sensitive to kanamycin at concentrations as low as 10 μg/ml, whereas transformed strains harboring the Cbhtk gene exhibit resistance to concentrations greater than 50 μg/ml. nih.govasm.orgnih.govgrafiati.com This robust selection system, which can be used in conjunction with other markers like pyrE, has enabled the efficient deletion of target genes, such as those encoding for lactate (B86563) dehydrogenase, to optimize metabolic pathways for biofuel production. nih.govasm.orgosti.gov
Table 1: Kanamycin Resistance in Caldicellulosiruptor bescii
| Strain | Genetic Marker | Kanamycin Concentration | Outcome | Reference(s) |
|---|---|---|---|---|
| Wild-Type C. bescii | None | 10 μg/ml | Sensitive | nih.govasm.orgnih.govgrafiati.com |
| Transformed C. bescii | Cbhtk | >50 μg/ml | Resistant | nih.govasm.orgnih.govgrafiati.com |
This table summarizes the differential sensitivity to kanamycin between wild-type and genetically modified C. bescii strains.
Consolidated bioprocessing (CBP) aims to combine enzyme production, biomass hydrolysis, and fermentation into a single step, thereby reducing costs. The filamentous fungus Fusarium oxysporum is a candidate for CBP due to its natural ability to ferment lignocellulosic materials. uoa.grdartmouth.edu Genetic engineering is employed to enhance its ethanol (B145695) production capabilities, and kanamycin acid sulfate is a key selective agent in this process.
In one line of research, Agrobacterium tumefaciens-mediated transformation was used to genetically modify F. oxysporum. toku-e.comtoku-e.com This method utilized a kanamycin selection system to isolate successful transformants. toku-e.comtoku-e.com As a proof of principle, a major endogenous xylanase gene from F. oxysporum was overexpressed in the fungus to improve the degradation of hemicellulose. uoa.gr The resulting engineered strains, selected using kanamycin, demonstrated significantly enhanced bioethanol productivity from lignocellulosic substrates like corn cob and wheat bran. uoa.grtoku-e.com Specifically, the engineered transformants produced approximately 60% more ethanol compared to the wild-type strain. toku-e.comtoku-e.com The use of kanamycin as a selectable marker is a common strategy in the genetic manipulation of Fusarium species, often involving the neomycin phosphotransferase gene (nptII) which confers resistance. frontiersin.org
Genetic Engineering of Cellulolytic Bacteria (e.g., Caldicellulosiruptor bascii)
Inhibition of Protein Synthesis in Mycoplasma
Kanamycin acid sulfate is a broad-spectrum antibiotic effective against various bacteria, including Mycoplasma species. gendepot.comtoku-e.com Its mechanism of action is the inhibition of protein synthesis, a fundamental process for microbial viability. gendepot.comdutscher.com
As an aminoglycoside, kanamycin targets the bacterial ribosome. avantorsciences.com It binds specifically to the 30S ribosomal subunit, interfering with the translation process in several ways. toku-e.comgendepot.com This binding event can disrupt the formation of the translational initiation complex and cause a misreading of the messenger RNA (mRNA) sequence. toku-e.comgendepot.comavantorsciences.com Consequently, incorrect amino acids are incorporated into the nascent polypeptide chain, leading to the production of non-functional or toxic proteins. Furthermore, kanamycin inhibits the translocation step of elongation, where the ribosome moves along the mRNA, effectively halting protein synthesis. gendepot.comavantorsciences.com This bactericidal action makes it a useful agent in research settings for controlling Mycoplasma contamination in cell cultures. bitesizebio.com
Investigations into Kanamycin Acid Sulfate Formulation and Delivery Systems
Development of Novel Formulations for Enhanced Efficacy
The development of novel formulations for kanamycin (B1662678) acid sulfate (B86663) is primarily driven by the need to improve its therapeutic index and overcome limitations associated with conventional administration.
Nanoparticle Formulations
Nanoparticle-based drug delivery systems offer a promising avenue for improving the therapeutic efficacy of kanamycin. By encapsulating the drug within nanoparticles, researchers aim to achieve controlled release, better targeting, and reduced systemic toxicity.
Chitosan (B1678972), a natural biopolymer, has been extensively investigated for the encapsulation of kanamycin. researchgate.netacs.org Studies have shown that chitosan nanoparticles can be synthesized using methods like ionotropic gelation, with sodium tripolyphosphate often used as a cross-linker. researchgate.net The pH during formulation plays a crucial role in the efficiency of drug loading. researchgate.net Research has demonstrated that a 1:1 (w/v) drug-to-polymer ratio at a pH of 4.5 can yield a maximum kanamycin entrapment of 92.32% with a loading efficiency of 32.85%. researchgate.net These kanamycin-loaded chitosan nanoparticles are typically spherical, with an average size of around 225 nm and a positive surface charge (zeta potential of +35 mV). researchgate.net The positive charge of chitosan nanoparticles is believed to aid in the uptake of kanamycin into bacteria. researchgate.net
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery. acs.orgfrontiersin.orginsidetx.com Kanamycin-loaded PLGA nanoparticles have been developed to provide controlled and sustained drug release. nih.govresearchgate.net One approach involves a solvent emulsion-evaporation method to create these nanoparticles. nih.gov For instance, kanamycin sulfate can be dissolved in an aqueous phase and then emulsified with an organic solution of PLGA. nih.gov To enhance the properties of these nanoparticles, Vitamin E TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) is often incorporated. nih.govresearchgate.net
Further modifications, such as affixing polyethylene glycol (PEG) and adsorbing water-soluble chitosan (WSC) to the surface of PLGA-TPGS nanoparticles, have been explored to prolong blood circulation and reduce kidney sequestration. nih.govresearchgate.net These surface-modified nanoparticles have shown a more sustained release profile compared to their unmodified counterparts. nih.gov For example, KS-PLGA-TPGS nanoparticles released approximately 91.56% of the drug over 14 days, while the surface-modified KS-PEG-WSC nanoparticles showed a slower, sustained release of 93.26% over 21 days. nih.gov
Chitosan Nanoparticles for Encapsulation
Co-Amorphization with Amino Acids for Improved Aerosolization
Co-amorphization is a technique used to improve the physical stability and aerosolization performance of drugs. In the context of kanamycin, co-amorphization with various amino acids has been investigated to develop high-dose dry powder formulations for pulmonary delivery. nih.govnih.govresearchgate.net This process involves spray drying a solution of kanamycin sulfate and an amino acid at a specific molar ratio, typically 1:1. nih.gov
Studies have explored the use of amino acids such as valine, methionine, phenylalanine, and tryptophan. nih.govresearchgate.net The selection of these amino acids is based on factors like their van der Waals volume and hydrophobicity. nih.gov The resulting co-amorphous powders have been shown to have improved fine particle fraction (FPF), a key indicator of aerosolization efficiency. nih.govnih.govresearchgate.net Notably, a kanamycin-methionine formulation achieved the highest FPF of 84%. nih.govnih.govresearchgate.net These co-amorphous formulations have demonstrated good physical stability for at least 28 days at low relative humidity. nih.govnih.govresearchgate.net
| Amino Acid | Molar Ratio (Kanamycin:Amino Acid) | Fine Particle Fraction (FPF) Improvement | Reference |
| Methionine | 1:1 | Highest FPF of 84% | nih.govnih.govresearchgate.net |
| Valine | 1:1 | Improved FPF | nih.gov |
| Phenylalanine | 1:1 | Improved FPF | nih.gov |
| Tryptophan | 1:1 | Improved FPF | nih.gov |
Dry Powder Formulations for Pulmonary Delivery
Direct delivery of kanamycin to the lungs via dry powder inhalers is an attractive strategy to achieve high local drug concentrations while minimizing systemic side effects. researchgate.netnih.govresearchgate.net A significant challenge in developing such formulations is the hygroscopic nature of kanamycin, which can impair aerosolization. researchgate.netotago.ac.nz
To address this, researchers have focused on co-spray-drying kanamycin with hydrophobic excipients like L-leucine. researchgate.netnih.gov Studies have shown that incorporating L-leucine at different concentrations (e.g., 5%, 10%, 15%, and 20% w/w) can significantly improve the aerosolization efficiency of kanamycin powder. researchgate.netnih.gov The resulting spray-dried particles are typically in the inhalable size range (<6.1μm), have a wrinkled morphology, are amorphous, and possess low moisture content. researchgate.netnih.gov A formulation containing 5% (w/w) L-leucine exhibited the best aerosolization performance, with a fine particle fraction (FPF) of 73.0 ± 2.5%. researchgate.netnih.gov This improvement is attributed to the surface modification of the particles by L-leucine. researchgate.netnih.gov These formulations have also shown good physicochemical stability when stored for one month at 25°C/15% RH. researchgate.net
| L-leucine Concentration (w/w) | Fine Particle Fraction (FPF) | Reference |
| 0% | <29.5% | otago.ac.nz |
| 5% | 73.0 ± 2.5% | researchgate.netnih.gov |
| 10% | - | researchgate.netnih.gov |
| 15% | - | researchgate.netnih.gov |
| 20% | - | researchgate.netnih.gov |
Polymeric Complexes for Modified Delivery
The formation of polymeric complexes with kanamycin acid sulfate represents another strategy to modify its delivery profile. These complexes are formed through interactions between the antibiotic and a polymer.
One area of investigation involves the complexation of kanamycin with cellulose (B213188) acetate (B1210297) sulphate (in its sodium salt form, Na-CAS). scispace.com The mixing of aqueous solutions of Na-CAS and kanamycin results in the formation of an insoluble, hydrophobic product due to cooperative interactions between the polyelectrolyte and the antibiotic molecules. scispace.com This type of complex is sometimes referred to as a "polymeric salt" of the antibiotic. scispace.com
Another approach involves the use of composite microparticles made of calcium carbonate and polymers like pectin. rsc.org These composite particles can be loaded with kanamycin sulfate and have been studied for their drug release kinetics. rsc.org Additionally, nonstoichiometric polyelectrolyte complexes have been used in the preparation of these composite carriers. rsc.org
Cellulose Acetate Sulphate (Na-CAS) Complexes
The complexation of Kanamycin (KAN) with sodium cellulose acetate sulphate (Na-CAS) has been investigated as a method to create water-insoluble polyelectrolyte complexes. scispace.comdntb.gov.uaresearchgate.net These complexes are formed through the mixing of aqueous solutions of the two components, resulting in a hydrophobic product due to the cooperative interaction between the functional groups of the polyelectrolyte chain and the antibiotic molecules. scispace.com The nature of the resulting complex dispersion depends on the concentration of the component solutions; concentrations below 10⁻⁵ mol/dm³ yield a sol, while higher concentrations produce a suspension. scispace.com
The composition of the Kanamycin and Na-CAS complex is significantly influenced by the pH of the medium and the order in which the components are mixed. scispace.com Research has demonstrated that a decrease in pH correlates with an increase in the number of Na-CAS cellobiose (B7769950) units per mole of the antibiotic in the complex. researchgate.net For instance, turbidimetric titration experiments have shown that the composition of the complex corresponds to a molar ratio of [Na-CAS] to [KAN] of 2.4:1.0 during direct titration and 2.0:1.0 during inverse titration. scispace.com The formation of these complexes has been studied using various analytical methods, including Fourier transform infrared spectroscopy, thermal analysis, and X-ray analysis. researchgate.net
Further studies have explored the immobilization of the Na-CAS-KAN complex on activated carbon. scispace.com This immobilized form was found to exhibit double the in-vitro antibacterial activity against Mycobacterium tuberculosis when compared to the standard injectable form of Kanamycin. scispace.com
Table 1: Composition of Kanamycin (KAN) and Sodium Cellulose Acetate Sulphate (Na-CAS) Complex
| Titration Method | Molar Ratio ([Na-CAS] : [KAN]) |
|---|---|
| Direct Titration | 2.4 : 1.0 |
| Inverse Titration | 2.0 : 1.0 |
Data derived from turbidimetric titration experiments. scispace.com
Edible Kanamycin Sulfate Cross-linked Cellulose Hydrogels
Researchers have developed an edible, cellulose-based antibacterial material by cross-linking α-cellulose with kanamycin sulfate using glutaraldehyde (B144438) as the cross-linking agent. researchgate.netnih.gov This process results in a material identified as kanamycin sulfate-glutaraldehyde-cellulose. nih.gov Analysis using Fourier transform infrared spectroscopy, X-ray photoelectron spectroscopy, and X-ray diffraction confirmed that the kanamycin sulfate molecule was successfully cross-linked with the molecular chain of cellulose. researchgate.netnih.gov
The development process was optimized to determine the most effective formulation. researchgate.netnih.gov The optimal mass ratio of kanamycin sulfate to α-cellulose was found to be 1:100, which resulted in a degree of substitution of 1.11%. researchgate.netnih.gov This optimized material demonstrated excellent inhibitory action against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov It also showed significant resistance to gastric acid. researchgate.netnih.gov To enhance its application potential, the material was used to prepare porous microspheres through a sol-gel method, resulting in homogeneous particles with sizes primarily distributed between 1.5 and 2.0 μm. researchgate.netnih.govresearchgate.net The grafting efficiency for the hydrogels was reported to be in the range of 70.01% to 78.08%. researchgate.net
Table 2: Optimal Characteristics of Kanamycin Sulfate-Glutaraldehyde-Cellulose Material
| Parameter | Value |
|---|---|
| Optimal Mass Ratio (Kanamycin Sulfate : α-Cellulose) | 1:100 |
| Degree of Substitution | 1.11% |
| Microsphere Particle Size | 1.5 - 2.0 μm |
Data from the development of an edible, cross-linked cellulose antibacterial material. researchgate.netnih.gov
Hydrophobic Ion-Pairing Approaches
The hydrophobic ion-pairing (HIP) approach is a chemical strategy used to reversibly alter the properties of ionizable drug molecules like kanamycin. scispace.comnih.gov This technique involves the stoichiometric replacement of polar counter-ions with more lipophilic ones. scispace.comnih.gov The resulting ion-pairs exhibit improved drug permeability and can enhance cellular uptake. scispace.comnih.gov
In one study, amphiphilic ion-pairs of kanamycin were created by reacting the kanamycin free base with a lipoamino acid that has a 12-carbon atom alkyl side chain (LAA12). nih.govresearchgate.net The ion-pairs were prepared at different molar ratios of Kanamycin to LAA12 (1:1, 1:2, and 1:4) to investigate the effect of progressive ion-pairing of the four amine groups in the kanamycin molecule. nih.govresearchgate.net Analytical techniques such as differential scanning calorimetry (DSC) and powder X-ray diffractometry (PXRD) confirmed the formation of new saline species with crystalline structures distinct from the original components. nih.gov
The formation of these hydrophobic ion-pairs significantly altered the solubility profile of kanamycin. nih.gov Compared to the kanamycin free base, the KAN-LAA12 ion-pairs were less soluble in aqueous solutions like water and phosphate (B84403) buffer but demonstrated markedly increased solubility in various organic solvents. nih.gov
Table 3: Solubility Profile of Kanamycin (KAN) Base vs. KAN-LAA12 Ion-Pairs
| Solvent | KAN Free Base Solubility | KAN-LAA12 Ion-Pair Solubility |
|---|---|---|
| Water | Soluble | Less Soluble |
| Phosphate Buffer | Soluble | Less Soluble |
| Organic Solvents | Sparingly Soluble | Much More Soluble |
This table summarizes the general solubility changes observed upon forming hydrophobic ion-pairs of kanamycin with a lipoamino acid. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Kanamycin |
| Kanamycin Acid Sulfate / Kanamycin Sulfate |
| Sodium Cellulose Acetate Sulphate (Na-CAS) |
| Glutaraldehyde |
| α-Cellulose |
| Lipoamino Acid (LAA12) |
| Activated Carbon |
Environmental and Degradation Studies of Kanamycin Acid Sulfate
Photocatalytic Mineralization in Aqueous Suspensions
Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the degradation of persistent organic pollutants, including antibiotics like kanamycin (B1662678) acid sulfate (B86663). researchgate.net This process typically involves a semiconductor photocatalyst, which, upon activation by light, generates highly reactive oxygen species that can break down complex organic molecules into simpler, less harmful substances, a process known as mineralization. mdpi.com The extent of mineralization is often monitored by measuring the reduction in Total Organic Carbon (TOC) over time. researchgate.nettandfonline.com
Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high stability, non-toxicity, and cost-effectiveness. mdpi.com Studies have investigated the photocatalyzed mineralization of kanamycin acid sulfate in aqueous suspensions of TiO₂. researchgate.net The process is often enhanced by the addition of hydrogen peroxide (H₂O₂), which acts as an electron acceptor, preventing the recombination of photogenerated electron-hole pairs and thereby increasing the quantum efficiency of the process. researchgate.netsswm.info The combination of TiO₂, UV irradiation, and H₂O₂ creates a highly oxidative environment capable of completely degrading recalcitrant antibiotic molecules. researchgate.net Research has shown that Degussa P25, a specific commercial form of TiO₂ with a mix of anatase and rutile phases, is particularly efficient for the mineralization of kanamycin compared to other TiO₂ powders like Hombikat UV100 and Millennium PC500. researchgate.net
The efficiency of the photocatalytic mineralization of kanamycin acid sulfate is influenced by several key operational parameters. researchgate.net The kinetics of the degradation process are strongly dependent on the solution's pH, the concentration (loading) of the TiO₂ catalyst, the initial concentration of the antibiotic, and the concentration of H₂O₂. researchgate.net
pH: The pH of the solution significantly affects the surface charge of the TiO₂ catalyst and the chemical form of the target compound. For kanamycin acid sulfate, mineralization is more efficient under alkaline pH conditions. researchgate.net This is in contrast to other antibiotics like ampicillin (B1664943), which degrade better in acidic environments. researchgate.net
Catalyst Loading: The amount of TiO₂ catalyst is a critical factor. An increase in catalyst loading generally increases the degradation rate up to an optimal point. Beyond this point, increased turbidity of the solution can block light penetration, reducing the catalyst's efficiency. mdpi.comrsc.org
Initial Substrate Concentration: The initial concentration of kanamycin acid sulfate can affect the degradation rate. At high concentrations, the catalyst surface can become saturated, which can slow the reaction rate. medcraveonline.com
H₂O₂ Concentration: The addition of H₂O₂ generally enhances the mineralization rate. However, an excessive concentration can have a negative effect by scavenging the highly reactive hydroxyl radicals. sswm.info
| Parameter | Observation | Significance |
|---|---|---|
| Catalyst Type | Degussa P25 TiO₂ found to be most efficient. | The crystalline structure (anatase/rutile mix) of the catalyst plays a crucial role in its photocatalytic activity. |
| Solution pH | Mineralization is more efficient in alkaline conditions. | pH affects the surface properties of the TiO₂ catalyst and the speciation of the kanamycin molecule. |
| Catalyst Loading | Mineralization rate is strongly influenced by the amount of TiO₂. | An optimal catalyst concentration is required to maximize active sites without causing excessive light scattering. |
| H₂O₂ Concentration | The presence of H₂O₂ enhances mineralization kinetics. | H₂O₂ acts as an electron acceptor, reducing charge carrier recombination and increasing process efficiency. |
Use of TiO2 and H2O2 in Degradation Processes
Detection of Kanamycin Residues in Environmental Samples (e.g., wastewater, soil)
The potential for antibiotics to accumulate in the environment necessitates reliable and sensitive methods for their detection in complex matrices like wastewater and soil. pjoes.com High-performance liquid chromatography (HPLC) is a conventional and widely used analytical technique for determining kanamycin concentrations in various samples. nih.govresearchgate.net However, due to the chemical properties of kanamycin, sample preparation and derivatization are often required to achieve accurate measurements. researchgate.netresearchgate.net
In soil and wastewater, a common sample preparation method involves extraction. nih.gov One effective technique is dispersive liquid-liquid microextraction (DLLME) followed by solidification of the floating organic drop (SFO). nih.gov For soil analysis, solid-phase extraction (SPE) followed by pre-column derivatization with agents like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) is used to enhance detection by HPLC. researchgate.net
Studies have successfully developed and applied these methods to quantify kanamycin residues. For instance, a method involving derivatization and DLLME-SFO demonstrated high recovery rates, ranging from 91.3% to 102.7% for wastewater and 90.3% to 107.7% for soil. nih.gov Another study focusing on soil samples reported recoveries between 72.3% and 92.5%, with a low detection limit of 0.006 mg/kg. researchgate.net This same study investigated the degradation dynamics of kanamycin A in different soil types, finding that the half-life was significantly shorter in black soil (14.38 days) compared to red soil (28.06 days), indicating that soil properties play a crucial role in the natural attenuation of the antibiotic. researchgate.net
| Environmental Matrix | Analytical Method | Recovery Rate (%) | Detection Limit (LOD) | Source |
|---|---|---|---|---|
| Wastewater | HPLC with derivatization and DLLME-SFO | 91.3 - 102.7 | Not Specified | nih.gov |
| Soil | HPLC with derivatization and DLLME-SFO | 90.3 - 107.7 | Not Specified | nih.gov |
| Soil (Black and Red) | HPLC with SPE and pre-column derivatization | 72.3 - 92.5 | 0.006 mg/kg | researchgate.net |
Advanced Research on Kanamycin Acid Sulfate Interactions
Synergistic Effects with Other Antibiotics
Combination antibiotic therapy is a key strategy for treating infections, particularly those caused by multidrug-resistant (MDR) bacteria. creative-diagnostics.com The use of kanamycin (B1662678) in conjunction with other antibiotics can lead to synergistic effects, where the combined antibacterial action is greater than the sum of their individual effects. creative-diagnostics.comfuturescienceleaders.com This approach can enhance therapeutic outcomes, lower the required doses of individual drugs, and potentially reduce the development of resistance. creative-diagnostics.comnih.gov
The mechanisms behind these synergies often involve targeting different bacterial processes simultaneously. creative-diagnostics.com For instance, combining an antibiotic that disrupts cell wall synthesis, like a beta-lactam, with kanamycin, which inhibits protein synthesis, can result in enhanced bacterial killing. creative-diagnostics.com
Research has explored various combinations of kanamycin with other antibiotics against different bacterial strains. For example, studies have investigated its synergy with beta-lactams, metronidazole (B1676534), and rifampin. creative-diagnostics.comnih.govbioline.org.br The combination of kanamycin and metronidazole has demonstrated synergistic activity against both Gram-negative and Gram-positive bacteria, likely due to their different mechanisms of action—kanamycin inhibits protein synthesis while metronidazole causes DNA damage. bioline.org.br Similarly, synergy has been observed when combining kanamycin with certain de novo-designed antimicrobial peptides, enhancing both potency and the rate of bacterial killing. nih.gov
However, not all combinations result in synergy. Depending on the drugs and the bacterial strain, the interaction can be indifferent (no enhanced effect) or antagonistic (the combined effect is weaker). creative-diagnostics.comfuturescienceleaders.com For instance, one study found that the combination of kanamycin and ampicillin (B1664943) against E. coli K12 resulted in indifference. futurescienceleaders.com Antagonism can occur if one antibiotic interferes with the action of the other, such as chloramphenicol (B1208) blocking kanamycin's access to the ribosome. creative-diagnostics.com
Table 1: Summary of In Vitro Synergistic Studies with Kanamycin
| Combined Antibiotic(s) | Target Organism | Observed Effect | Fractional Inhibitory Concentration (FIC) Index | Reference(s) |
|---|---|---|---|---|
| Ampicillin | Escherichia coli K12 | Indifference | 2.125 | futurescienceleaders.com |
| Tetracycline | Escherichia coli K12 | Indifference | 1.125 | futurescienceleaders.com |
| Metronidazole | Various Gram-positive and Gram-negative bacteria | Synergy | Not specified | bioline.org.br |
| Rifampin | Escherichia coli ML35p | Synergy | ≤0.5 | nih.gov |
| Antimicrobial Peptide (ΔFmscr) | Escherichia coli ML35p | Synergy | ≤0.5 | nih.gov |
| Beta-lactams (general) | Pseudomonas aeruginosa | Synergy | Not specified | creative-diagnostics.com |
| Metal Micronutrients (Cu²⁺, Co²⁺, Cd²⁺, Zn²⁺) | Escherichia coli | Potentiation/Synergy | Not specified | frontiersin.org |
Molecular Interactions with Ribosomal Components (e.g., 16S rRNA, S12 protein)
Kanamycin exerts its antibacterial effect by inhibiting protein synthesis. p212121.com This is achieved through its direct and irreversible binding to the bacterial 30S ribosomal subunit. p212121.comdrugbank.comnih.gov Advanced structural studies have elucidated the precise molecular interactions between kanamycin and the components of this subunit, primarily the 16S ribosomal RNA (rRNA) and the ribosomal protein S12.
Kanamycin specifically binds to a highly conserved region of the 16S rRNA known as the decoding A site. researchgate.net This interaction involves the formation of critical hydrogen bonds. Research shows that kanamycin binds to four nucleotides of the 16S rRNA and a single amino acid of the S12 protein. p212121.comdrugbank.comnih.gov The binding interferes with the decoding site in the area of nucleotide 1400 in the 16S rRNA. p212121.comdrugbank.com This region is crucial as it interacts with the wobble base of the anticodon on transfer RNA (tRNA). p212121.comdrugbank.com
The binding of kanamycin to this site locks the ribosome in a specific conformation, leading to several detrimental effects for the bacterium:
Interference with the initiation complex: It disrupts the formation of the initial complex required to start protein synthesis. drugbank.comnih.gov
Misreading of mRNA: It causes the ribosome to misread the messenger RNA (mRNA) template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. p212121.comdrugbank.com This results in the production of nonfunctional or potentially toxic proteins. drugbank.comnih.gov
Breakup of polysomes: It leads to the dissociation of polysomes (multiple ribosomes translating the same mRNA) into nonfunctional monosomes. p212121.comdrugbank.com
Mutations in the 16S rRNA, such as the A1408G mutation, can confer resistance to kanamycin by disrupting these critical binding interactions. nih.gov
Table 2: Kanamycin's Molecular Binding Sites on the Bacterial Ribosome
| Interacting Component | Specific Site of Interaction | Consequence of Binding | Reference(s) |
|---|---|---|---|
| 16S rRNA | Decoding A site, specifically binding to four nucleotides in the vicinity of nucleotide 1400. p212121.comdrugbank.com | Interferes with tRNA anticodon interaction, causes mRNA misreading. p212121.comdrugbank.comnih.gov | p212121.comdrugbank.comnih.govresearchgate.net |
| Ribosomal Protein S12 | Binds to a single amino acid. p212121.comdrugbank.comnih.gov | Contributes to the conformational changes that disrupt protein synthesis. nih.gov | p212121.comdrugbank.comnih.gov |
Drug-Drug Interactions at the Excretion Level
The elimination of kanamycin from the body is a critical factor in its therapeutic profile. The drug is excreted almost entirely by the kidneys through glomerular filtration, without being reabsorbed by the renal tubules. drugs.comrxlist.com This rapid renal excretion means that any co-administered drug that affects kidney function can potentially alter kanamycin's concentration in the body. drugs.comgithub.io
Interactions can occur when other drugs compete with or alter the mechanisms of renal excretion. uwc.ac.za Several classes of drugs have been identified that can interact with kanamycin at the excretion level. For instance, potent diuretics, such as loop diuretics like furosemide (B1674285) and ethacrynic acid, are known to interact with kanamycin. github.iotruemeds.in Some diuretics may enhance aminoglycoside toxicity by altering the antibiotic's concentration in serum and tissue. github.io
Furthermore, various other drugs may decrease the excretion rate of kanamycin, which could lead to a higher serum level and an increased risk of toxicity. drugbank.com Conversely, the in-vitro mixing of kanamycin with beta-lactam antibiotics, such as penicillins or cephalosporins, can result in significant mutual inactivation. drugs.comrxlist.com This inactivation has also been reported in vivo, particularly in patients with impaired renal function, leading to a reduction in the serum half-life and concentration of the aminoglycoside. drugs.comrxlist.com
Table 3: Examples of Drug-Drug Interactions with Kanamycin at the Excretion Level
| Interacting Drug/Drug Class | Effect on Kanamycin | Mechanism of Interaction | Reference(s) |
|---|---|---|---|
| Loop Diuretics (e.g., Furosemide, Ethacrynic Acid) | May enhance toxicity. github.io | Alteration of antibiotic concentrations in serum and tissue. github.iograntome.com | github.iotruemeds.ingrantome.comkarger.com |
| Cisplatin | May result in a higher serum level. | Decreased excretion rate of Kanamycin. drugbank.com | drugbank.comdrugs.com |
| Amphotericin B | May result in a higher serum level. | Decreased excretion rate of Kanamycin. drugbank.com | drugbank.comdrugs.com |
| Vancomycin | Potential for additive toxicity. | Concurrent use with potentially nephrotoxic drugs should be avoided. drugs.com | drugs.com |
| Certain Penicillins (e.g., Carbenicillin, Azlocillin) | Decreased serum concentration of Kanamycin. | Inactivation of the aminoglycoside, clinically significant in renal impairment. drugbank.comdrugs.comrxlist.com | drugbank.comdrugs.comrxlist.com |
| Amoxicillin, Ampicillin | May result in a higher serum level. | Decreased excretion rate of Kanamycin. drugbank.com | drugbank.com |
| Cephalosporins | Potential for mutual inactivation. | In vitro mixing can inactivate both drugs; may reduce kanamycin serum levels in vivo. drugs.comrxlist.com | drugs.comrxlist.com |
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying kanamycin sulfate in pharmaceutical formulations?
- Methodology :
- FTIR Spectroscopy : Calibration curves (linear range: 50–200 µg/mL) and intraday precision (RSD < 2%) are established using peak area ratios at specific vibrational bands (e.g., 1650 cm⁻¹ for sulfate groups) .
- Visible Spectrophotometry : Accuracy tests (recovery: 98–102%) and interday precision (RSD < 1.5%) are validated using colorimetric assays with ninhydrin or other chromogenic agents .
- HPLC : Reverse-phase methods with UV detection (205 nm) achieve linearity (r² > 0.999) in plasma samples, validated per FDA guidelines for bioanalytical methods .
Q. How should kanamycin sulfate solutions be prepared and stored to ensure stability?
- Methodology :
- Dissolve in water (10 mg/mL, pH 6.5–8.5) and filter-sterilize (0.2 µm). Avoid organic solvents (e.g., ethanol, acetone) due to poor solubility .
- Store lyophilized powder at 15–30°C; sterile solutions should be aliquoted and frozen (-20°C) to prevent hydrolysis. Stability in PBS (pH 7.4) is maintained for ≤12 days at 4°C .
Q. What safety protocols are critical for handling kanamycin sulfate in laboratory settings?
- Methodology :
- Use impermeable gloves (e.g., nitrile) with tested breakthrough times (>240 minutes) and avoid skin contact. No specific eye protection is required unless handling aerosols .
- Store in sealed containers away from incompatible substances (e.g., strong oxidizers). Dispose of waste via certified hazardous waste programs .
Advanced Research Questions
Q. How can HPLC methods be optimized for analyzing kanamycin sulfate in nanoparticle delivery systems?
- Methodology :
- Mobile Phase : Use 0.1 M sodium tetraborate (pH 9.0) and water (25:75 v/v) with 0.5 g/L sodium octane sulfonate to improve peak symmetry and resolution .
- Column Selection : Phenomenex C18 columns achieve retention times of 4.08 min (kanamycin) and 5.49 min (internal standard) with baseline separation .
- Validation : Apply Formulation by Design (FbD) principles to minimize retention time variability and maximize encapsulation efficiency (e.g., 74.34% for PLGA nanoparticles) .
Q. How do researchers reconcile discrepancies in quantification data between FTIR and colorimetric methods?
- Methodology :
- Cross-Validation : Compare intermethod accuracy using spiked recovery tests (e.g., FTIR vs. colorimetry in injection preparations) .
- Error Analysis : Assess matrix effects (e.g., excipients in formulations) that may interfere with FTIR’s vibrational bands or colorimetric reagent reactivity .
- Statistical Tools : Use Bland-Altman plots or ANOVA to evaluate systematic biases between methods .
Q. What strategies improve the reproducibility of nanoparticle-based kanamycin sulfate delivery systems?
- Methodology :
- Emulsification Parameters : Optimize PLGA-to-emulsifier ratios (e.g., 50:50 PLGA with acetone as a stabilizer) to achieve nanoparticles <100 nm (confirmed via TEM) .
- In Vitro Release : Validate zero-order kinetics in PBS (pH 7.4) over 12 days, ensuring >95% drug release .
- In Vivo Validation : Compare plasma concentration-time profiles of free kanamycin (Cₘₐₓ: 24 µg/mL at 0.25 hr) vs. nanoparticles (sustained release up to 24 hr) in rodent models .
Q. How are USP monographs applied to ensure the quality of kanamycin sulfate in research-grade samples?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
